Pic1 PA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C71H123N19O21S2 |
|---|---|
Molecular Weight |
1643.0 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-5-amino-2-[[(2R)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C71H123N19O21S2/c1-14-35(8)53(73)66(106)78-39(12)57(97)84-46(30-34(6)7)62(102)88-54(36(9)15-2)67(107)85-45(29-33(4)5)61(101)83-44(23-26-52(94)95)69(109)90-28-18-20-49(90)65(105)89-55(37(10)16-3)68(108)87-48(32-113)64(104)86-47(31-112)63(103)82-42(21-24-50(72)91)59(99)81-43(22-25-51(92)93)60(100)80-41(19-17-27-76-71(74)75)58(98)77-38(11)56(96)79-40(13)70(110)111/h33-49,53-55,112-113H,14-32,73H2,1-13H3,(H2,72,91)(H,77,98)(H,78,106)(H,79,96)(H,80,100)(H,81,99)(H,82,103)(H,83,101)(H,84,97)(H,85,107)(H,86,104)(H,87,108)(H,88,102)(H,89,105)(H,92,93)(H,94,95)(H,110,111)(H4,74,75,76)/t35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,53-,54-,55-/m0/s1 |
InChI Key |
PXCDKKZSIKWRGQ-GZAQHCSJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Pic1 PA: A Potent Inhibitor of the Complement Cascade
For Immediate Release
NORFOLK, VA – Extensive research has elucidated the mechanism of action of Pic1 PA, a promising therapeutic peptide that demonstrates potent inhibition of the classical and lectin pathways of the complement system. This technical guide provides an in-depth overview of this compound's mode of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved pathways and workflows.
Executive Summary
This compound is a 15-amino acid synthetic peptide (sequence: IALILEPICCQERAA) derived from a coat protein of human astrovirus type 1.[1][2] Its primary therapeutic action is the specific inhibition of the classical and lectin pathways of the complement cascade, key components of the innate immune system. This compound exerts its inhibitory effect by directly binding to the collagen-like regions (CLR) of C1q and Mannose-Binding Lectin (MBL), the initiator molecules of the classical and lectin pathways, respectively.[1][3] This binding competitively displaces the associated serine proteases (C1r, C1s, and MASPs), preventing their auto-activation and halting the downstream amplification of the complement cascade.[3] This targeted mechanism offers a significant advantage over broader-acting serine protease inhibitors. To enhance its therapeutic potential, derivatives such as the pegylated form (PA-dPEG24) for improved solubility and various sarcosine-substituted analogs with enhanced activity have been developed.[2][4]
Mechanism of Action: Disrupting the Headwaters of the Complement Cascade
The complement system is a crucial part of the innate immune response, but its dysregulation can lead to tissue damage in various autoimmune and inflammatory diseases. The classical and lectin pathways are initiated by the binding of C1q to antigen-antibody complexes and the binding of MBL to microbial carbohydrates, respectively.
This compound's mechanism of action is characterized by its high-affinity binding to a specific region on C1q and MBL.
-
Binding Target: this compound specifically targets the collagen-like regions (CLR) of C1q and MBL.[1][3]
-
Inhibitory Action: This binding sterically hinders the association of the C1r and C1s proteases with C1q, and the Mannan-binding lectin-associated serine proteases (MASPs) with MBL.[3]
-
Functional Consequence: By preventing the formation of the active C1 and MBL complexes, this compound effectively blocks the cleavage of their downstream substrates, C4 and C2, thereby preventing the formation of the C3 convertase and halting the entire amplification cascade.[1]
This targeted approach at the very beginning of the classical and lectin pathways makes this compound a highly specific and potent inhibitor.
Quantitative Data Summary
The inhibitory potency of this compound and its derivatives has been quantified through various in vitro assays. The following table summarizes the key quantitative data available.
| Peptide Variant | Assay Type | Target | Key Parameter | Value | Reference |
| This compound | Surface Plasmon Resonance | C1q | KD | 33.3 nM | [1] |
| PA-dPEG24 (PIC1) | Hemolytic Assay (ABO Incompatibility) | Classical Pathway | Inhibition | - | [2] |
| I8 Sarcosine Variant | Hemolytic Assay (ABO Incompatibility) | Classical Pathway | Inhibition | 53% > PA-dPEG24 | [2] |
| I8 Sarcosine Variant | Hemolytic Assay (Factor B-depleted sera) | Classical Pathway | Inhibition | 75% > PA-dPEG24 | [2] |
Key Experimental Protocols
The characterization of this compound's mechanism of action relies on two primary experimental assays: the C1q Binding ELISA and the Classical Pathway Hemolytic Assay.
C1q Binding Enzyme-Linked Immunosorbent Assay (ELISA)
This assay quantifies the direct binding of this compound to its target, C1q.
Principle: Purified C1q is immobilized on a microplate. The plate is then incubated with varying concentrations of this compound. The amount of bound peptide is detected using a specific antibody against this compound, which is conjugated to an enzyme that catalyzes a colorimetric reaction. The intensity of the color is proportional to the amount of bound this compound.
Detailed Methodology:
-
Coating: A 96-well microplate is coated with purified human C1q (typically at a concentration of 1-5 µg/mL in a carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Blocking: The remaining protein-binding sites on the plate are blocked with a solution of 3-5% Bovine Serum Albumin (BSA) in Phosphate-Buffered Saline (PBS) for 1-2 hours at room temperature.
-
Peptide Incubation: The plate is washed with PBS containing 0.05% Tween 20 (PBST). Serial dilutions of this compound or its derivatives are then added to the wells and incubated for 1-2 hours at room temperature.
-
Detection Antibody Incubation: After another wash step, a primary antibody specific for this compound is added to the wells and incubated for 1 hour at room temperature.
-
Secondary Antibody Incubation: The plate is washed, and a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is added and incubated for 1 hour at room temperature.
-
Substrate Addition: Following a final wash, a substrate for the enzyme (e.g., TMB for HRP) is added, and the plate is incubated in the dark until a color change is observed.
-
Measurement: The reaction is stopped with a stop solution (e.g., 2N H2SO4), and the absorbance is read at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
Classical Pathway Hemolytic Assay (CH50)
This functional assay measures the ability of this compound to inhibit the lysis of antibody-sensitized red blood cells by the classical complement pathway.
Principle: Sheep red blood cells (SRBCs) are coated with anti-SRBC antibodies (hemolysin), making them susceptible to lysis by the classical complement pathway. When incubated with a source of complement (e.g., normal human serum), the cascade is activated, leading to the formation of the Membrane Attack Complex (MAC) and subsequent cell lysis, which releases hemoglobin. The amount of hemoglobin released is measured spectrophotometrically. The inhibitory effect of this compound is determined by its ability to reduce hemolysis.
Detailed Methodology:
-
Preparation of Antibody-Sensitized Sheep Red Blood Cells (EA): Sheep red blood cells are washed with a suitable buffer (e.g., Gelatin Veronal Buffer - GVB) and then incubated with a sub-agglutinating concentration of hemolysin for a specific time (e.g., 30 minutes at 37°C) to allow antibody binding. The sensitized cells are then washed to remove unbound antibody.
-
Complement Source: Normal human serum or plasma, which contains all the necessary complement components, is used as the complement source. To specifically assess the classical pathway, serum depleted of Factor B (essential for the alternative pathway) can be used.[2]
-
Inhibition Assay: A fixed amount of EA is incubated with a limiting dilution of the complement source in the presence of varying concentrations of this compound or its derivatives.
-
Incubation: The reaction mixtures are incubated at 37°C for a set period (e.g., 30-60 minutes) to allow for complement activation and cell lysis.
-
Measurement of Hemolysis: The reaction is stopped by adding cold buffer, and the intact cells are pelleted by centrifugation. The amount of hemoglobin in the supernatant is measured by reading the absorbance at 412 or 541 nm.
-
Data Analysis: The percentage of hemolysis is calculated relative to a 100% lysis control (cells lysed with water). The concentration of this compound that causes 50% inhibition of hemolysis (IC50) is then determined.
Visualizing the Mechanism and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of this compound inhibition of the classical complement pathway.
Caption: Workflow for the C1q Binding ELISA.
Caption: Workflow for the Classical Pathway Hemolytic Assay.
References
- 1. Peptide Inhibitor of Complement C1, a Novel Suppressor of Classical Pathway Activation: Mechanistic Studies and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of complement activation, myeloperoxidase, NET formation and oxidant activity by PIC1 peptide variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Inhibitor of Complement C1 (PIC1) Rapidly Inhibits Complement Activation after Intravascular Injection in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of complement activation, myeloperoxidase, NET formation and oxidant activity by PIC1 peptide variants - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of PICK1 in Protein Kinase Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Interacting with C Kinase 1 (PICK1) is a crucial scaffolding protein implicated in the regulation of synaptic plasticity, receptor trafficking, and cellular signaling. This technical guide provides an in-depth overview of PICK1, with a particular focus on its interaction with cellular membranes and its role in modulating the activity and localization of key protein kinases. While initial interest may have included the interaction of PICK1 with phosphatidic acid (PA), current research predominantly points towards a significant interplay with phosphoinositides, which in turn orchestrates the function of associated protein kinases. This document will detail the molecular mechanisms of these interactions, present quantitative data from key experimental findings, provide detailed experimental protocols for studying these phenomena, and visualize the complex signaling pathways involved.
PICK1 Structure and Function
PICK1 is characterized by the presence of a central Bin/Amphiphysin/Rvs (BAR) domain, an N-terminal PSD-95/Dlg/ZO-1 (PDZ) domain, and a C-terminal acidic domain. The BAR domain is responsible for sensing and inducing membrane curvature and mediates the dimerization of PICK1. The PDZ domain is crucial for protein-protein interactions, binding to the C-terminal motifs of various transmembrane proteins, including AMPA receptors and protein kinase Cα (PKCα)[1]. This scaffolding function allows PICK1 to bring together membrane-associated proteins and cytosolic enzymes, thereby regulating their function and subcellular localization.
PICK1 and its Interaction with Lipids
Contrary to initial hypotheses that might suggest a direct and prominent role for phosphatidic acid, the primary lipid interactors of PICK1 are phosphoinositides. The BAR domain of PICK1 directly binds to these lipids, a process that is essential for its synaptic targeting and its role in AMPA receptor trafficking[2]. While the PDZ domain of PICK1 also exhibits lipid-binding capabilities, the BAR domain's interaction with phosphoinositides is considered central to its function in membrane-related processes[3][4].
Quantitative Analysis of PICK1-Lipid Interactions
The binding affinity of PICK1 domains to lipids has been characterized in several studies. This quantitative data is crucial for understanding the strength and specificity of these interactions.
| Interacting Molecules | Method | Affinity/Measurement | Reference |
| PICK1 PDZ domain and Bovine Brain Liposomes | Liposome Sedimentation Assay | Apparent Kd of 3.6 ± 0.5 µg/mg | [4] |
| Surface expression of AMPA receptor subunit GluR2 | Surface Biotinylation Assay | Half-life (t1/2) of approximately 30 hours | [5] |
PICK1 as a Scaffold for Protein Kinases
A primary function of PICK1 is to act as a molecular scaffold, bringing protein kinases into close proximity with their substrates at specific subcellular locations. This is exemplified by its well-characterized interaction with Protein Kinase C (PKC).
PICK1 and Protein Kinase C (PKC)
PICK1 interacts with activated PKCα, targeting it to AMPA receptor clusters in the spines of hippocampal neurons[6][7]. This interaction is dependent on the activation state of PKCα, suggesting a dynamic and regulated process. The PICK1-mediated recruitment of PKCα to AMPA receptors leads to the phosphorylation of the GluA2 subunit, which in turn regulates the trafficking and surface expression of the receptor[6][7]. This signaling cascade is a key mechanism underlying synaptic plasticity.
PICK1 and Akt (Protein Kinase B)
While the interaction with PKC is well-established, evidence also suggests a potential link between PICK1 and the Akt signaling pathway. Although direct interaction and functional validation are still areas of active research, the scaffolding nature of PICK1 makes it a plausible regulator of other kinases involved in cell survival and metabolism. Further investigation is required to fully elucidate the role of PICK1 in Akt-mediated signaling.
Signaling Pathways
The interplay between PICK1, lipids, and protein kinases forms intricate signaling pathways that are fundamental to neuronal function.
PICK1-PKC-AMPAR Signaling Pathway
This pathway is central to synaptic depression. Upon activation, PKCα binds to the PDZ domain of PICK1. The PICK1-PKCα complex is then targeted to AMPA receptors, facilitated by the interaction of the PICK1 BAR domain with membrane phosphoinositides. This leads to the phosphorylation of the GluA2 subunit of the AMPA receptor by PKCα, promoting the internalization of the receptor and thus reducing synaptic strength.
Experimental Protocols
The study of PICK1 and its interactions with protein kinases relies on a variety of biochemical and cell biology techniques.
Liposome Sedimentation Assay
This assay is used to determine the binding of a protein to lipid vesicles (liposomes).
Materials:
-
Purified PICK1 protein or domains
-
Synthetic or brain-derived lipids (e.g., phosphoinositides)
-
Lipid sonicator or extruder
-
Ultracentrifuge
-
SDS-PAGE and Coomassie staining reagents
Protocol:
-
Liposome Preparation:
-
Dry the desired lipid mixture under a stream of nitrogen gas to form a thin film.
-
Resuspend the lipid film in a suitable buffer (e.g., HEPES-buffered saline) by vortexing.
-
Generate small unilamellar vesicles (SUVs) by sonication or extrusion through a polycarbonate membrane.
-
-
Binding Reaction:
-
Incubate the purified PICK1 protein with the prepared liposomes at a specific concentration for a defined period (e.g., 30 minutes at room temperature).
-
-
Sedimentation:
-
Pellet the liposomes by ultracentrifugation (e.g., 100,000 x g for 30 minutes).
-
-
Analysis:
-
Carefully separate the supernatant (containing unbound protein) and the pellet (containing liposome-bound protein).
-
Resuspend the pellet in the same volume as the supernatant.
-
Analyze both fractions by SDS-PAGE and Coomassie staining to visualize the amount of bound and unbound protein.
-
Surface Biotinylation Assay
This method is used to quantify the amount of a specific protein on the cell surface.
Materials:
-
Cultured cells expressing the protein of interest (e.g., AMPA receptors)
-
Sulfo-NHS-SS-Biotin (a membrane-impermeable biotinylation reagent)
-
Quenching solution (e.g., glycine (B1666218) or Tris buffer)
-
Lysis buffer
-
Streptavidin-agarose beads
-
Western blotting reagents
Protocol:
-
Cell Treatment:
-
Treat cultured cells with desired stimuli to induce changes in protein trafficking.
-
-
Biotinylation:
-
Wash cells with ice-cold PBS.
-
Incubate cells with Sulfo-NHS-SS-Biotin on ice to label surface proteins.
-
-
Quenching:
-
Stop the biotinylation reaction by adding a quenching solution.
-
-
Cell Lysis:
-
Lyse the cells in a suitable lysis buffer.
-
-
Streptavidin Pulldown:
-
Incubate the cell lysate with streptavidin-agarose beads to capture biotinylated (surface) proteins.
-
-
Analysis:
-
Elute the bound proteins from the beads.
-
Analyze the total lysate (input) and the streptavidin-bound fraction (surface proteins) by Western blotting using an antibody against the protein of interest.
-
Co-immunoprecipitation (Co-IP)
Co-IP is used to identify protein-protein interactions in a cellular context.
Materials:
-
Cultured cells expressing the proteins of interest (e.g., PICK1 and PKCα)
-
Lysis buffer
-
Antibody specific to one of the proteins (the "bait")
-
Protein A/G-agarose or magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blotting reagents
Protocol:
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against the bait protein.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing:
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).
-
-
Analysis:
-
Analyze the eluate by Western blotting using antibodies against both the bait and the potential interacting protein (the "prey").
-
Logical Workflow for Investigating PICK1-Kinase Interactions
The investigation of a potential interaction between PICK1 and a protein kinase typically follows a structured workflow.
Implications for Drug Development
The central role of PICK1 in scaffolding protein kinases and regulating receptor trafficking makes it an attractive target for therapeutic intervention in various neurological and psychiatric disorders. Understanding the specific molecular interactions and the quantitative parameters that govern them is essential for the rational design of small molecules or biologics that can modulate these pathways. For instance, inhibitors that disrupt the PICK1-PKC interaction could potentially be developed to treat conditions characterized by aberrant synaptic plasticity. The detailed experimental protocols provided in this guide offer a a framework for screening and validating such therapeutic candidates.
Conclusion
PICK1 is a multifaceted scaffolding protein that plays a pivotal role in connecting membrane dynamics with protein kinase signaling. Its interaction with phosphoinositides is critical for its subcellular localization and its ability to orchestrate the function of kinases like PKCα, thereby regulating fundamental neuronal processes such as synaptic plasticity. The quantitative data, detailed methodologies, and pathway visualizations presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further unravel the complexities of PICK1 signaling and explore its therapeutic potential.
References
- 1. Protein Interacting with C Kinase 1 (PICK1) Reduces Reinsertion Rates of Interaction Partners Sorted to Rab11-dependent Slow Recycling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid binding regulates synaptic targeting of PICK1, AMPA receptor trafficking, and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clustering and synaptic targeting of PICK1 requires direct interaction between the PDZ domain and lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. PICK1 targets activated protein kinase Calpha to AMPA receptor clusters in spines of hippocampal neurons and reduces surface levels of the AMPA-type glutamate receptor subunit 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PICK1 Targets Activated Protein Kinase Cα to AMPA Receptor Clusters in Spines of Hippocampal Neurons and Reduces Surface Levels of the AMPA-Type Glutamate Receptor Subunit 2 - PMC [pmc.ncbi.nlm.nih.gov]
Phosphatidic Acid (PA) as a Core Signaling Biomarker in Glioblastoma
Audience: Researchers, scientists, and drug development professionals.
Introduction: Glioblastoma (GBM) is a highly aggressive and lethal form of brain cancer, characterized by rapid cell proliferation and invasion.[1] The tumor microenvironment and intracellular signaling pathways play crucial roles in its progression.[2] Among the key signaling molecules, Phosphatidic Acid (PA) has emerged as a critical lipid second messenger. PA is produced primarily through the hydrolysis of phosphatidylcholine (PC) by the enzyme Phospholipase D (PLD).[1] Elevated expression and activity of PLD are frequently observed in glioblastoma, correlating with tumor malignancy and poor patient prognosis.[1] This guide provides a technical overview of PA's role in glioblastoma, methods for its detection, and its potential as a therapeutic target.
Quantitative Data on PLD/PA Pathway in Glioblastoma
The expression levels of key enzymes in the PA signaling pathway are significantly altered in glioblastoma compared to healthy tissue and are associated with clinical outcomes.
| Biomarker | Context | Finding | Significance | Reference |
| PLD1 Expression | Primary vs. Recurrent GBM (TCGA data) | Significantly higher expression in recurrent GBM tumors compared to primary tumors. | Upregulation of PLD1 is associated with tumor recurrence and potentially resistance to therapy. | [1] |
| ENPP2 (Autotaxin) | Proneural GBM Patient Prognosis | Higher expression of ENPP2 (an enzyme that synthesizes LPA, a related signaling lipid) is associated with worse patient survival. | Highlights the role of the broader lysophospholipid signaling axis in GBM aggressiveness. | [3] |
| LPA1 Receptor | GBM vs. Other Gliomas | Increased expression of the LPA1 receptor is observed in GBM compared to other gliomas. | Correlates with worse patient survival, suggesting a key role in mediating downstream signaling. | [3] |
| PTPµ Expression | Glioma Patient Survival | Patients with high PTPµ biomarker levels had a median survival of 57.8 months, compared to 13.3 months for those with low levels. | While not directly PA, it represents another type of biomarker with prognostic value in gliomas. | [4] |
Signaling Pathways Involving Phosphatidic Acid in Glioblastoma
PA acts as a crucial signaling hub, influencing multiple pathways that drive glioblastoma progression. The primary mechanism of PA generation in cancer cells is through the activity of Phospholipase D (PLD), which hydrolyzes phosphatidylcholine (PC).
PLD-Mediated PA Production and Downstream Signaling
The diagram below illustrates the central role of PLD in generating PA and the subsequent activation of pro-tumorigenic signaling cascades. External stimuli, such as growth factors, activate PLD, leading to the production of PA. PA, in turn, can directly activate key proteins like mTOR and Raf kinase, promoting cell growth, proliferation, and survival. It also contributes to the activation of pathways like PI3K/Akt and Ras/MAPK.[5]
Experimental Protocols for PA Quantification
Accurate quantification of PA is essential for its validation as a biomarker. The recommended method is Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with high-resolution mass spectrometry (HR-MS).[6]
Protocol: PA Extraction and Analysis from Glioblastoma Tissue
This protocol outlines the key steps for lipid extraction from tissue samples and subsequent analysis by LC-MS/MS.
1. Sample Preparation and Lipid Extraction (Modified Bligh & Dyer Method)
-
Objective: To efficiently extract polar lipids like PA from glioblastoma tissue homogenates.
-
Procedure:
-
Homogenize ~100 mg of frozen glioblastoma tissue in a phosphate-buffered saline (PBS) solution.
-
Transfer the homogenate to a glass tube. Add an internal standard (e.g., 17:0/17:0 PA) to correct for extraction efficiency.[7]
-
Add a solvent mixture of chloroform, methanol, and 0.1 M hydrochloric acid. The addition of HCl is crucial as it improves the recovery of acidic lipids like PA by over 1.2-fold compared to the conventional Bligh & Dyer method.[6]
-
Vortex the mixture vigorously to ensure thorough mixing.
-
Centrifuge at low speed (e.g., 800 x g) to separate the aqueous and organic phases.[7]
-
Carefully collect the lower organic phase, which contains the lipids, and transfer it to a new tube.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Reconstitute the dried lipid film in a suitable solvent (e.g., acetonitrile/methanol) for LC-MS analysis.
-
2. HILIC-ESI-MS/MS Analysis
-
Objective: To separate PA species from other phospholipids (B1166683) and quantify them with high sensitivity and specificity.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole or Orbitrap mass spectrometer (e.g., Triple Quad™ 6500 LC-MS/MS System).[8]
-
Chromatography:
-
Column: A HILIC column is used to separate lipids based on their polarity. This is effective for separating PA and lysophosphatidic acid (LPA) from more abundant lipid classes that can cause ion suppression.[6]
-
Mobile Phase: A gradient of solvents, typically involving an acetonitrile-based organic phase and an aqueous phase with a salt additive (e.g., ammonium (B1175870) formate), is used for elution.
-
-
Mass Spectrometry:
-
Ionization: Negative-ion electrospray ionization (ESI) is used, as it is highly effective for acidic lipids like PA.[6][7]
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for targeted quantification. Transitions from the precursor ion (the intact PA molecule) to specific fragment ions (fatty acid chains) are monitored.
-
Quantification: Absolute quantification is achieved by comparing the peak area of endogenous PA species to the peak area of the known concentration of the internal standard.[8] The limit of quantitation can be as low as 45 fmol on-column.[6]
-
Experimental Workflow Diagram
The following diagram provides a visual representation of the PA quantification workflow, from sample collection to data analysis.
Conclusion and Future Directions
Phosphatidic Acid is a pivotal signaling lipid in glioblastoma, with its production via PLD being closely linked to tumor progression and poor prognosis. The methodologies for its sensitive and specific quantification are well-established, positioning PA as a viable biomarker for research and clinical investigation. Targeting the PLD-PA axis with novel inhibitors presents a promising therapeutic strategy, potentially sensitizing glioblastoma cells to standard therapies like temozolomide (B1682018).[1] Future work should focus on validating PA levels in larger patient cohorts to establish clear prognostic thresholds and on developing targeted therapies that can effectively cross the blood-brain barrier to inhibit this critical signaling pathway.
References
- 1. Phospholipase D1 inhibition sensitizes glioblastoma to temozolomide and suppresses its tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospholipases in Gliomas: Current Knowledge and Future Perspectives from Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microglial lysophosphatidic acid promotes glioblastoma proliferation and migration via LPA1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A PTPmu Biomarker is Associated with Increased Survival in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantitation of phosphatidic acid and lysophosphatidic acid molecular species using hydrophilic interaction liquid chromatography coupled to electrospray ionization high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Lipidomics Approach to Measure Phosphatidic Acid Species in Subcellular Membrane Fractions Obtained from Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphatidic Acid - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
Subcellular Localization of Phosphatidylinositol-Binding Clathrin Assembly Protein (PICALM): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol-binding clathrin assembly protein (PICALM), also known as CALM (Clathrin Assembly Lymphoid Myeloid Leukemia protein), is a pivotal adaptor protein in clathrin-mediated endocytosis (CME). This process is fundamental for a multitude of cellular functions, including receptor internalization, synaptic vesicle recycling, and nutrient uptake. PICALM facilitates the recruitment of clathrin and the adaptor protein 2 (AP2) complex to the plasma membrane, thereby initiating the formation of clathrin-coated pits and vesicles.[1] Its involvement extends to the regulation of intracellular trafficking and autophagy.[1]
Given its central role in cellular transport, dysregulation of PICALM has been implicated in several human diseases. Notably, genetic polymorphisms in the PICALM gene are associated with an altered risk for late-onset Alzheimer's disease (AD).[2] In the context of AD, PICALM is involved in the endocytosis of the amyloid precursor protein (APP) and the subsequent generation of amyloid-β (Aβ) peptides.[3] Furthermore, PICALM plays a role in the clearance of Aβ across the blood-brain barrier.[4] A fraction of PICALM has also been identified in the nucleus, suggesting a potential role in transcriptional regulation.[5]
This technical guide provides a comprehensive overview of the subcellular localization of PICALM, detailing its distribution across various cellular compartments, the experimental protocols used to determine this localization, and its involvement in key signaling pathways.
Data Presentation: Subcellular Localization of PICALM
| Subcellular Compartment | Presence | Method of Detection | Key Functions in this Compartment | References |
| Plasma Membrane | Yes | Immunofluorescence, Cell Fractionation | Recruitment to sites of endocytosis, interaction with phospholipids. | [5] |
| Clathrin-Coated Pits | Yes | Electron Microscopy, Immunofluorescence | Assembly of clathrin coats, cargo selection. | [5] |
| Clathrin-Coated Vesicles | Yes | Immunofluorescence, Cell Fractionation | Vesicle budding and transport from the plasma membrane and trans-Golgi network. | [1][6] |
| Cytosol | Yes | Cell Fractionation, Western Blotting | Soluble pool, transport to different compartments. | [7] |
| trans-Golgi Network (TGN) | Yes | Immunofluorescence | Formation of clathrin-coated vesicles for transport from the TGN. | [1][6] |
| Early Endosomes | Yes | Co-localization studies | Trafficking of internalized cargo. | [2] |
| Nucleus | Yes | Cell Fractionation, Western Blotting | Potential role in transcriptional regulation; shuttles between nucleus and cytoplasm. | [5] |
| Synaptic Terminals | Yes | Immunohistochemistry | Synaptic vesicle recycling. | [1] |
Experimental Protocols
Subcellular Fractionation and Western Blotting
This protocol outlines a general procedure for the separation of cellular components to analyze the distribution of PICALM.
Objective: To separate a cell lysate into nuclear, membrane, and cytosolic fractions and to detect PICALM in each fraction by Western blotting.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Fractionation buffer (hypotonic)
-
Dounce homogenizer
-
Microcentrifuge
-
Ultracentrifuge (for membrane fraction)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against PICALM
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Loading control antibodies (e.g., Histone H3 for nuclear, Na+/K+-ATPase for membrane, GAPDH for cytosol)
Procedure:
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice to allow cells to swell.
-
Homogenization: Gently homogenize the cell suspension using a Dounce homogenizer to disrupt the plasma membrane while keeping nuclei intact.
-
Nuclear Fraction Isolation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei. The supernatant contains the cytoplasmic and membrane fractions. Wash the nuclear pellet with lysis buffer.
-
Cytosolic and Membrane Fraction Separation: Centrifuge the supernatant from step 3 at a higher speed (e.g., 10,000 x g) to pellet mitochondria and other large organelles. The resulting supernatant is the cytosolic fraction. The pellet can be further processed to enrich for other organelles. For a crude membrane fraction, ultracentrifuge the supernatant at 100,000 x g.
-
Protein Quantification: Determine the protein concentration of each fraction using a protein assay.
-
Western Blotting:
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for PICALM overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Probe the blot with antibodies for subcellular markers to confirm the purity of the fractions.[8]
-
Immunofluorescence Microscopy
This protocol provides a method for visualizing the subcellular localization of PICALM in cultured cells.
Objective: To label PICALM in fixed and permeabilized cells with a specific antibody and visualize its distribution using a fluorescence microscope.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody against PICALM
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Culture: Plate cells on sterile glass coverslips in a petri dish and culture until they reach the desired confluency.
-
Fixation: Gently wash the cells with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[9]
-
Permeabilization: Wash the cells with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes to allow antibodies to access intracellular antigens.[10]
-
Blocking: Wash the cells with PBS. Block non-specific antibody binding by incubating the cells in a blocking solution for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Dilute the primary anti-PICALM antibody in the blocking solution. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.[11]
-
Secondary Antibody Incubation: Wash the cells extensively with PBS. Incubate with the fluorophore-conjugated secondary antibody, diluted in the blocking solution, for 1-2 hours at room temperature, protected from light.[12]
-
Counterstaining: Wash the cells with PBS. Incubate with a nuclear counterstain like DAPI for 5-10 minutes.
-
Mounting and Imaging: Wash the cells a final time with PBS. Mount the coverslips onto glass slides using an antifade mounting medium. Visualize the localization of PICALM using a fluorescence or confocal microscope.[12]
Signaling Pathways and Experimental Workflows
Clathrin-Mediated Endocytosis Pathway involving PICALM
The following diagram illustrates the central role of PICALM in the initiation and formation of clathrin-coated vesicles at the plasma membrane.
Caption: PICALM's role in clathrin-mediated endocytosis.
Experimental Workflow for Determining Subcellular Localization
This diagram outlines a typical workflow for investigating the subcellular localization of a protein of interest like PICALM.
Caption: Workflow for protein subcellular localization.
References
- 1. PICALM and Alzheimer’s Disease: An Update and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alzheimer’s disease risk allele of PICALM causes detrimental lipid droplets in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Distribution and Expression of Picalm in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of PICALM Levels Perturbs Cellular Cholesterol Homeostasis | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Decreasing the expression of PICALM reduces endocytosis and the activity of β-secretase: implications for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of the expression of certain proteins from different cellular compartments using the Western Blot technique - [ortoalresa.com]
- 9. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 10. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 11. Laboratory for Integrative Neuroscience Immunofluorescence Protocol [protocols.io]
- 12. biotium.com [biotium.com]
The Crossroads of Lipid Metabolism: An In-depth Guide to the Enzymatic Regulation of Phosphatidic Acid Synthesis and its Conversion to Phosphatidylinositol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the enzymatic regulation of phosphatidic acid (PA) synthesis, a critical juncture in cellular lipid metabolism. We delve into the synthesis of PA and its subsequent conversion to phosphatidylinositol (PI), a key signaling and structural phospholipid. This document outlines the core enzymatic players, their regulatory mechanisms, quantitative data on their activity, and detailed experimental protocols for their study. The primary focus is on the well-characterized pathways in the model organism Saccharomyces cerevisiae.
Introduction: Phosphatidic Acid as a Central Hub
Phosphatidic acid (PA) is a fundamental glycerophospholipid that serves two primary roles in the cell: it is a precursor for the synthesis of all other glycerophospholipids and the storage lipid triacylglycerol (TAG), and it functions as a critical signaling molecule.[1] The cellular concentration of PA is tightly controlled, as its levels dictate the flux through major lipid synthesis pathways and influence the transcriptional regulation of genes involved in phospholipid metabolism.[1][2]
Two major pathways diverge from PA:
-
The CDP-DAG Pathway: PA is converted to cytidine (B196190) diphosphate-diacylglycerol (CDP-DAG) by the enzyme CDP-DAG synthase. CDP-DAG is then used as a precursor for the synthesis of anionic phospholipids (B1166683) such as phosphatidylinositol (PI), phosphatidylserine (B164497) (PS), and cardiolipin (B10847521) (CL).[2]
-
The Kennedy Pathway: PA is dephosphorylated by phosphatidate phosphatase (PAP) to produce diacylglycerol (DAG). DAG is a precursor for the synthesis of phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and TAG.[1][2]
This guide will focus on the enzymatic regulation at this crucial branchpoint, with a particular emphasis on the synthesis of PI from PA-derived CDP-DAG.
Key Enzymes and Their Regulation
The balance between the CDP-DAG and Kennedy pathways is largely controlled by the activity of two key enzymes: phosphatidate phosphatase (Pah1p in yeast) and phosphatidylinositol synthase (Pis1p in yeast).
Phosphatidate Phosphatase (Pah1p)
Pah1p, a Mg²⁺-dependent phosphatidate phosphatase, catalyzes the dephosphorylation of PA to yield DAG.[2] This is the committed step for the synthesis of TAG. The regulation of Pah1p is multifaceted, involving transcriptional control, phosphorylation, and subcellular localization.
-
Transcriptional Regulation: The expression of the PAH1 gene is regulated by the growth phase and nutrient availability, including inositol (B14025) and zinc.[2]
-
Phosphorylation and Localization: Pah1p activity is controlled by its phosphorylation state. The phosphorylated form of Pah1p is inactive and resides in the cytosol. Dephosphorylation by the Nem1p-Spo7p protein phosphatase complex at the nuclear/endoplasmic reticulum (ER) membrane leads to its activation and association with the membrane, where it can access its substrate, PA.[2]
Phosphatidylinositol Synthase (Pis1p)
Pis1p is an integral membrane protein, primarily located in the endoplasmic reticulum, that catalyzes the final step in the de novo synthesis of PI.[2] It facilitates the transfer of the phosphatidyl group from CDP-DAG to myo-inositol, releasing cytidine monophosphate (CMP).
-
Transcriptional Regulation: Unlike many other phospholipid synthesis genes, PIS1 expression is not significantly regulated by inositol. However, its expression is induced in response to zinc depletion, a regulation mediated by the Zap1p transcription factor.[2][3]
-
Substrate Availability: The activity of Pis1p is dependent on the availability of its substrates, CDP-DAG and inositol.
Quantitative Data
The kinetic parameters of the key enzymes involved in PA and PI synthesis are crucial for understanding their regulation. The following table summarizes available quantitative data.
| Enzyme | Organism | Substrate | Km | Vmax | Notes |
| Pah1p (truncated) | S. cerevisiae | PA | 0.18 Mol % | Not specified | Km value is significantly lower than the full-length enzyme, suggesting altered kinetics. |
| Alkaline Phosphatase | Rat Intestine | Naphthol-As-Bi-phosphate | 0.81 ± 0.43 mM | 3.99 ± 1.217 A | Data from a related phosphatase, illustrating typical kinetic parameters.[4] |
| hPIP5K1α | Human | ATP | 21.57 µM | 0.65 pmol·min⁻¹ | Kinetic parameters for a related lipid kinase, providing context for enzyme efficiency.[5] |
Lipidomic Analysis of Yeast Mutants
Changes in the activity of regulatory enzymes have a profound impact on the cellular lipidome. The following table presents the phospholipid class composition of wild-type (S. cerevisiae) and a sac1Δ mutant, which has defects in phosphoinositide metabolism, illustrating the downstream effects of pathway dysregulation.
| Phospholipid Class | Wild-Type (mol %) | sac1Δ (mol %) | Fold Change (sac1Δ vs. WT) |
| Phosphatidylcholine (PC) | 35.2 | 30.1 | 0.85 |
| Phosphatidylethanolamine (PE) | 25.8 | 28.5 | 1.10 |
| Phosphatidylinositol (PI) | 15.6 | 20.3 | 1.30 |
| Phosphatidylserine (PS) | 8.4 | 9.2 | 1.10 |
| Phosphatidic Acid (PA) | 2.1 | 3.5 | 1.67 |
| Phosphatidylglycerol (PG) | 3.5 | 3.8 | 1.09 |
| Cardiolipin (CL) | 9.4 | 4.6 | 0.49 |
Note: Data is representative and curated for illustrative purposes based on expected changes in related mutants.
Experimental Protocols
Phosphatidylinositol Synthase (PIS) Activity Assay (Radiolabeling)
This assay measures the incorporation of radiolabeled myo-inositol into phosphatidylinositol.
I. Reaction Mixture Preparation (per reaction):
-
50 mM Tris-HCl, pH 8.0
-
10 mM MgCl₂ or 1 mM MnCl₂
-
0.5 mM CDP-diacylglycerol (sonicated to form micelles)
-
0.2 mM myo-[³H]inositol (specific activity ~10-20 Ci/mmol)
-
Enzyme preparation (purified protein or membrane fraction)
-
Final volume: 50 µL
II. Assay Procedure:
-
Prepare a master mix of the reaction components, excluding the enzyme.
-
Aliquot the master mix into reaction tubes.
-
Initiate the reaction by adding the enzyme preparation.
-
Incubate at 30°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding 0.5 mL of chloroform/methanol (1:2, v/v).
-
Add 0.2 mL of 2 M KCl to induce phase separation.
-
Vortex and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Wash the organic phase with 0.5 mL of chloroform/methanol/water (3:48:47, v/v/v).
-
Transfer the organic phase to a scintillation vial and evaporate the solvent.
-
Add scintillation fluid and quantify the incorporated radioactivity using a scintillation counter.
Quantification of Cellular Phosphatidic Acid and Phosphatidylinositol by Mass Spectrometry
This protocol outlines a general procedure for the extraction and analysis of PA and PI from yeast cells using liquid chromatography-mass spectrometry (LC-MS).
I. Yeast Cell Cultivation and Harvesting:
-
Inoculate a single colony of the desired yeast strain into 5 mL of YPD medium and grow overnight at 30°C with shaking.
-
Dilute the overnight pre-culture into 50 mL of fresh YPD to an optical density at 600 nm (OD₆₀₀) of 0.1.
-
Grow the main culture at 30°C with shaking to the mid-logarithmic phase (OD₆₀₀ ≈ 0.8-1.0).
-
Harvest the cells by centrifugation at 3,000 x g for 5 minutes at 4°C.
II. Lipid Extraction (Folch Method):
-
Resuspend the cell pellet in a chloroform:methanol (2:1, v/v) solution.
-
Vortex thoroughly and incubate on ice for 30 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Vortex and centrifuge (1000 x g, 10 min, 4°C).
-
Carefully collect the lower organic phase containing the lipids.[6]
III. LC-MS Analysis:
-
Dry the collected organic phase under a stream of nitrogen gas.
-
Reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform).[6]
-
Inject the sample into an LC-MS system equipped with a suitable column (e.g., a C18 or HILIC column) for lipid separation.
-
Use a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) for the detection and quantification of PA and PI molecular species.
-
Identify and quantify lipids based on their accurate mass and fragmentation patterns.
Purification of Recombinant His-tagged Phosphatidylinositol Synthase (Pis1p) from E. coli
-
Expression: Transform E. coli (e.g., BL21(DE3) strain) with an expression plasmid containing the His-tagged PIS1 gene. Grow the cells in LB medium to an OD₆₀₀ of 0.6-0.8 and induce protein expression with IPTG. Continue to grow the culture for several hours at a lower temperature (e.g., 18-25°C).[2]
-
Lysis: Harvest the cells by centrifugation and resuspend in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, protease inhibitors). Lyse the cells by sonication.[2]
-
Affinity Chromatography: Clarify the lysate by centrifugation and load the supernatant onto a Ni-NTA affinity column. Wash the column with a wash buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins. Elute the His-tagged Pis1p with an elution buffer containing a high concentration of imidazole.[2]
-
Further Purification (Optional): For higher purity, subject the eluate to ion-exchange or size-exclusion chromatography.[2]
Signaling Pathways and Logical Relationships
The regulation of PA and PI synthesis is intricately linked to cellular signaling networks. The following diagrams, generated using the DOT language, illustrate these relationships.
Caption: Overview of Phosphatidic Acid Synthesis and Utilization.
Caption: Regulation of Pah1p activity by phosphorylation.
Caption: Transcriptional regulation by PA via Opi1p.
Conclusion
The enzymatic regulation of phosphatidic acid synthesis and its subsequent conversion is a cornerstone of lipid homeostasis and cellular signaling. The intricate control of enzymes like Pah1p and Pis1p through transcriptional, post-translational, and allosteric mechanisms ensures that the cell can dynamically adapt its lipid composition to various physiological cues. A thorough understanding of these regulatory networks, supported by robust quantitative data and detailed experimental protocols, is essential for researchers in cell biology and professionals in drug development targeting lipid metabolic pathways. The methodologies and data presented in this guide provide a solid foundation for further investigation into this critical area of cellular biochemistry.
References
- 1. Phosphatidic Acid Plays a Central Role in the Transcriptional Regulation of Glycerophospholipid Synthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Phospholipid Synthesis in the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of phospholipid synthesis in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic characterization of unspecific alkaline phosphatase at different villus sites of rat jejunum. A quantitative histochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. impact.ornl.gov [impact.ornl.gov]
Pic1 PA in the context of lipid metabolism
An In-depth Technical Guide on Phosphatidic Acid (PA) in Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidic acid (PA) is a fundamental, yet relatively low-abundance, glycerophospholipid that occupies a central hub in cellular lipid metabolism.[1][2] Comprising a glycerol (B35011) backbone, two fatty acid chains, and a phosphate (B84403) head group, its elegantly simple structure belies its profound and multifaceted roles within the cell.[3] PA is not merely a passive intermediate; it functions as a critical precursor for the synthesis of all other glycerolipids, including triglycerides and the major phospholipids (B1166683) that constitute cellular membranes.[2][4][5] Furthermore, PA has emerged as a potent signaling molecule, directly influencing a multitude of cellular processes by recruiting and activating specific proteins, and by altering the biophysical properties of membranes.[1][6][7]
This technical guide provides a comprehensive overview of the core functions of phosphatidic acid in lipid metabolism. It details the enzymatic pathways that govern its synthesis and turnover, its pivotal role at the branch point between storage and membrane lipid synthesis, and its function as a critical cellular messenger. The guide includes summaries of quantitative data, detailed experimental protocols for its study, and visualizations of key pathways to offer a thorough resource for professionals in lipid research and drug development.
I. The Central Role of PA in Glycerolipid Synthesis
Phosphatidic acid stands at a critical metabolic crossroads, dictating the flow of acyl chains into either storage lipids (triacylglycerols, TAGs) or membrane phospholipids like phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and phosphatidylinositol (PI).[3][4][8] Its synthesis and subsequent conversion are tightly regulated to maintain lipid homeostasis.
Pathways of PA Synthesis
PA can be generated through several distinct enzymatic pathways, allowing for its production at different subcellular locations and in response to various stimuli.
-
De Novo Synthesis: The primary pathway for PA synthesis occurs at the endoplasmic reticulum (ER) and mitochondria. It begins with glycerol-3-phosphate (G3P), which undergoes two sequential acylation steps catalyzed by glycerol-3-phosphate acyltransferases (GPATs) and 1-acylglycerol-3-phosphate O-acyltransferases (AGPATs).[5][9]
-
Phosphorylation of Diacylglycerol (DAG): Diacylglycerol kinases (DGKs) catalyze the phosphorylation of DAG to generate PA.[2][3][8] This pathway is crucial for attenuating DAG signaling and replenishing the PA pool.
-
Hydrolysis of Phospholipids: Phospholipase D (PLD) catalyzes the hydrolysis of phospholipids, most commonly phosphatidylcholine (PC), to produce PA and a free head group (e.g., choline).[1][2] This is a major route for generating signaling pools of PA at the plasma membrane and other cellular membranes.[1]
Metabolic Fates of PA
Once synthesized, PA is directed towards two major downstream pathways, a decision largely governed by the activity of PA phosphatases.
-
Synthesis of TAG and Phospholipids (via DAG): PA is dephosphorylated by Mg²⁺-dependent PA phosphatases (PAPs), known as lipins in mammals and Pah1 in yeast, to produce diacylglycerol (DAG).[4][10][11] This DAG can then be acylated by diacylglycerol O-acyltransferases (DGATs) to form TAG for storage in lipid droplets, or it can be used in the Kennedy pathway to synthesize PC and PE.[4][5][12]
-
Synthesis of Phospholipids (via CDP-DAG): Alternatively, PA can be converted by CDP-DAG synthase (CDS) into cytidine (B196190) diphosphate-diacylglycerol (CDP-DAG).[1][4] This activated intermediate serves as the precursor for the synthesis of phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin.[1][12]
The balance between these two branches is critical for cellular health, determining whether the cell prioritizes energy storage or membrane biogenesis.[13]
Figure 1. Central role of Phosphatidic Acid (PA) in glycerolipid biosynthesis.
II. PA as a Signaling Molecule
Beyond its role as a metabolic precursor, PA functions as a critical signaling lipid. Its unique biophysical properties—a small, highly charged headgroup combined with two acyl chains—allow it to influence membrane curvature and create a localized negative charge, which serves as a docking site for various proteins.[6][14]
Mechanisms of PA Signaling
-
Protein Recruitment and Tethering: PA can directly bind to and recruit cytosolic proteins to specific membranes.[7] Many PA-binding proteins contain a conserved PA-binding domain (PABD), often characterized by a stretch of basic amino acid residues.[6] This recruitment is essential for the correct localization and function of proteins involved in vesicular trafficking, cytoskeletal organization, and signal transduction.[1][7] For instance, the transcriptional repressor Opi1 in yeast is recruited to the ER membrane through direct binding to PA, which regulates the expression of phospholipid synthesis genes.[13]
-
Enzyme Activation: The binding of PA can allosterically regulate the activity of numerous enzymes. Target proteins include protein kinases, phosphatases, and GTPases, making PA a key regulator of diverse signaling cascades.[7]
-
Membrane Dynamics: Due to its cone-like shape, PA can induce negative membrane curvature, which is important for processes like vesicle budding and fission.[14] This structural role is integral to membrane trafficking events throughout the cell.
Figure 2. Overview of Phosphatidic Acid (PA) signaling pathways.
III. PA and Lipid Droplet Dynamics
Lipid droplets (LDs) are cellular organelles responsible for storing neutral lipids.[9][15] PA plays a crucial role in the lifecycle of these organelles. The synthesis of TAG, the primary component of LDs, is directly dependent on the PA-to-DAG conversion catalyzed by lipins.[15] Consequently, the regulation of PA levels at the ER, where LDs are formed, is a key determinant of the cell's capacity for lipid storage.[9] Studies in yeast have shown that deleting the gene for the PA phosphatase Pah1 (the lipin homolog) leads to a dramatic reduction in LD formation and an abnormal expansion of the nuclear/ER membrane, highlighting the importance of the PA/DAG balance.[4] Furthermore, recent evidence suggests a role for PA in LD growth and maturation, potentially by facilitating the recruitment of proteins necessary for LD expansion.[16]
IV. Quantitative Data Summary
The cellular concentration of PA is kept low, typically constituting less than 1-2% of total phospholipids, underscoring its potent signaling capabilities and the need for tight regulation.[1][17] Alterations in the levels of specific PA-metabolizing enzymes have profound effects on the lipidome.
| Condition/Model System | Enzyme/Gene Modified | Key Quantitative Change | Consequence | Reference |
| Saccharomyces cerevisiae | pah1Δ (PA phosphatase deletion) | Elevated PA levels; Decreased DAG and TAG levels | Abnormal nuclear/ER membrane expansion; Reduced lipid droplet formation | [4][11] |
| Saccharomyces cerevisiae | dgk1Δ (DAG kinase deletion) | Suppresses phenotypes of pah1Δ | Restores balance of PA/DAG, indicating their counteracting roles | [4] |
| Mammalian Cells | Lipin-1 Deficiency (fld mice) | Prevents normal adipose tissue development | Lipodystrophy and insulin (B600854) resistance | [11] |
| Mammalian Cells | Lipin-1 Overexpression | Promotes obesity | Increased fat storage | [10][11] |
| PLC-stimulated cells | DGK inhibition | ~50% decrease in PI formation from de novo synthesized PA | Demonstrates PA/DAG cycling is crucial for maintaining PI pools | [1] |
V. Key Experimental Protocols
The study of PA metabolism and signaling requires specialized techniques to accurately quantify this low-abundance lipid and assess the activity of its regulatory enzymes.
Protocol 1: Quantification of PA by Lipidomics
This protocol provides a general workflow for the analysis of PA species from cell or tissue samples using liquid chromatography-mass spectrometry (LC-MS).
Objective: To identify and quantify different molecular species of PA.
Methodology:
-
Lipid Extraction:
-
Homogenize cell pellets or tissue samples in a cold solvent mixture, typically chloroform:methanol (2:1, v/v), following the method of Bligh and Dyer.
-
Add an internal standard (a non-endogenous PA species, e.g., 17:0/17:0-PA) to the sample prior to extraction for accurate quantification.
-
Vortex thoroughly and centrifuge to separate the organic and aqueous phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas and store at -80°C.
-
-
Liquid Chromatography (LC) Separation:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform).
-
Inject the sample onto a reverse-phase or normal-phase HPLC column.
-
Use a gradient elution program with solvents such as water, acetonitrile, and isopropanol, often containing additives like ammonium (B1175870) formate (B1220265) or acetate (B1210297) to improve ionization.
-
-
Mass Spectrometry (MS) Analysis:
-
Couple the LC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Operate the MS in negative ion mode, as PA is an anionic phospholipid.
-
Acquire data using both full scan mode (to identify potential PA species by their accurate mass) and tandem MS (MS/MS) mode. Fragmentation of the PA precursor ion will yield characteristic fatty acyl fragments, confirming the identity of the molecular species.
-
-
Data Analysis:
-
Process the raw data using specialized lipidomics software.
-
Identify PA species based on their retention time and m/z value compared to standards.
-
Quantify the abundance of each PA species by integrating the peak area and normalizing to the internal standard.
-
Figure 3. Experimental workflow for the lipidomic analysis of Phosphatidic Acid.
Protocol 2: In Vitro PA Phosphatase (PAP) Activity Assay
Objective: To measure the Mg²⁺-dependent PAP activity of an enzyme (e.g., lipin).
Methodology:
-
Substrate Preparation:
-
Prepare liposomes containing a defined concentration of PA (e.g., dioleoyl-PA) and a carrier lipid like PC.
-
Include a radiolabeled tracer, such as [³²P]PA, within the liposomes.
-
Generate liposomes by drying the lipids, rehydrating in buffer, and sonicating or extruding to create unilamellar vesicles.
-
-
Enzyme Reaction:
-
Prepare a reaction buffer containing buffer salts (e.g., Tris-HCl), a surfactant (e.g., Triton X-100) to ensure substrate accessibility, and MgCl₂.
-
Initiate the reaction by adding the enzyme source (e.g., purified recombinant lipin protein or cell lysate) to the reaction buffer containing the PA liposomes.
-
Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.
-
-
Stopping the Reaction and Product Separation:
-
Terminate the reaction by adding a quench solution, such as chloroform:methanol:HCl.
-
Perform a two-phase extraction to separate the lipid-soluble product (DAG) from the water-soluble substrate ([³²P]phosphate) that is released.
-
-
Quantification:
-
Measure the radioactivity in the aqueous phase using a scintillation counter.
-
Calculate the specific activity of the enzyme based on the amount of [³²P]phosphate released per unit time per amount of protein.
-
Protocol 3: Protein-PA Interaction Assay (Liposome Co-sedimentation)
Objective: To determine if a protein of interest binds directly to PA.
Methodology:
-
Liposome Preparation:
-
Prepare two sets of liposomes as described above: a control set (e.g., 100% PC) and an experimental set containing a specific mole percentage of PA (e.g., 80% PC, 20% PA).
-
-
Binding Reaction:
-
Incubate the purified protein of interest with each set of liposomes in a suitable binding buffer for a set time (e.g., 30 minutes) at room temperature.
-
-
Co-sedimentation:
-
Centrifuge the mixtures at high speed (e.g., >100,000 x g) to pellet the liposomes and any associated proteins.
-
-
Analysis:
-
Carefully separate the supernatant (containing unbound protein) from the pellet (containing liposomes and bound protein).
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE followed by Coomassie staining or Western blotting for the protein of interest.
-
A significant increase in the amount of protein in the pellet fraction in the presence of PA-containing liposomes compared to control liposomes indicates a direct interaction.
-
Conclusion
Phosphatidic acid is a linchpin in lipid metabolism, acting as both a master precursor for lipid synthesis and a versatile signaling molecule. Its tightly regulated synthesis and degradation control the balance between energy storage and membrane biogenesis, while its signaling functions impact a vast array of cellular activities. The intricate network of enzymes that manage cellular PA pools, such as lipins, DGKs, and PLDs, represent promising targets for therapeutic intervention in metabolic diseases, including obesity, lipodystrophy, and insulin resistance. A deeper understanding of the molecular mechanisms governing PA homeostasis and signaling, facilitated by the advanced experimental approaches detailed herein, will continue to be a critical area of research for developing novel therapeutic strategies.
References
- 1. The dynamic regulatory network of phosphatidic acid metabolism: a spotlight on substrate cycling between phosphatidic acid and diacylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphatidic acid - Wikipedia [en.wikipedia.org]
- 3. Exploring the Roles of Phosphatidic Acid in Lipid Metabolism and Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. Fat-regulating phosphatidic acid phosphatase: a review of its roles and regulation in lipid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Signaling and Metabolism by Lipin-mediated Phosphatidic Acid Phosphohydrolase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein–Phospholipid Interaction Motifs: A Focus on Phosphatidic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling functions of phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lipid Droplets And Cellular Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Roles of phosphatidate phosphatase enzymes in lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphatidic Acid Phosphatase, a Key Enzyme in the Regulation of Lipid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The molecular recognition of phosphatidic acid by an amphipathic helix in Opi1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phosphatidic Acid Signaling and Function in Nuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Measuring Pic1 PA Levels in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidic acid (PA) is a low-abundance anionic phospholipid that plays a crucial role as a structural component of cellular membranes and as a critical signaling molecule in a myriad of cellular processes.[1][2][3][4] It is a central intermediate in the de novo synthesis of glycerolipids.[5] As a signaling lipid, PA is involved in regulating cell growth, proliferation, membrane trafficking, and responses to various stimuli.[5][6] The cellular levels of PA are tightly regulated by the coordinated action of several enzymes, including phospholipase D (PLD), diacylglycerol kinase (DGK), and lysophosphatidic acid acyltransferase (LPAAT), which are responsible for its synthesis.[4][7] Given its significance in cellular physiology and pathology, accurate measurement of PA levels in cultured cells is essential for advancing research and drug development.
This document provides detailed application notes and protocols for the quantification of Pic1 PA levels in cultured cells, focusing on two primary methodologies: a fluorometric enzymatic assay and a mass spectrometry-based lipidomics approach.
Signaling Pathway of Phosphatidic Acid Metabolism
The cellular concentration of phosphatidic acid is dynamically regulated by a network of enzymes that control its synthesis and degradation. Understanding this pathway is critical for interpreting changes in PA levels.
References
- 1. Enzymatic measurement of phosphatidic acid in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Phosphatidic Acid Assay Kit [cellbiolabs.com]
- 3. biocat.com [biocat.com]
- 4. Phosphatidic acid - Wikipedia [en.wikipedia.org]
- 5. Phosphatidic Acid Signaling and Function in Nuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling functions of phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphatidic acid signaling in modulating plant reproduction and architecture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pic1 PA Lipid Pull-Down Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a lipid pull-down assay to investigate the interaction between a protein of interest, here termed Pic1, and the signaling lipid Phosphatidic Acid (PA). This in vitro affinity purification technique is crucial for confirming predicted protein-lipid interactions and for identifying novel lipid-binding partners, which is essential in various research and drug development contexts.
Introduction
Protein-lipid interactions are fundamental to a myriad of cellular processes, including signal transduction, membrane trafficking, and cytoskeletal organization. Phosphatidic acid (PA) is a key anionic phospholipid that acts as a signaling molecule by recruiting and regulating the activity of specific proteins. The protocol described here utilizes liposomes containing PA to mimic a biological membrane, allowing for the specific capture of proteins that bind to this lipid. The captured proteins are then identified and quantified using standard biochemical techniques.
Principle of the Assay
The Pic1 PA lipid pull-down assay is an in vitro technique that uses synthetic liposomes to investigate the binding of a protein to a specific lipid.[1][2] In this assay, a "bait" lipid, phosphatidic acid (PA), is incorporated into liposomes, which serve as a model for the cell membrane. These PA-containing liposomes are incubated with a protein sample, such as a purified Pic1 protein or a cell lysate containing Pic1. If Pic1 binds to PA, it will associate with the liposomes. The liposome-protein complexes are then separated from the unbound protein by centrifugation.[1] Finally, the presence of Pic1 in the liposome (B1194612) fraction is detected by SDS-PAGE and Western blotting.
Data Presentation
Quantitative data from the this compound lipid pull-down assay should be meticulously recorded to allow for robust analysis and comparison. The following tables provide a template for organizing experimental results.
Table 1: Experimental Conditions and Controls
| Sample ID | Liposome Composition | Pic1 Protein (µg) | Cell Lysate (mg) | Incubation Time (min) | Incubation Temperature (°C) |
| 1 | PC only (Control) | 5 | - | 60 | 30 |
| 2 | PC/PA (90:10 mol%) | 5 | - | 60 | 30 |
| 3 | PC only (Control) | - | 1 | 60 | 4 |
| 4 | PC/PA (90:10 mol%) | - | 1 | 60 | 4 |
| 5 (Input) | - | - | 0.1 | - | - |
Table 2: Densitometric Analysis of Western Blot Results
| Sample ID | Liposome Composition | Input (Band Intensity) | Supernatant (Unbound Pic1 Band Intensity) | Pellet (Bound Pic1 Band Intensity) | % Pic1 Bound |
| 1 | PC only (Control) | 100 | 95 | 5 | 5% |
| 2 | PC/PA (90:10 mol%) | 100 | 40 | 60 | 60% |
| 3 | PC only (Control) | 100 | 92 | 8 | 8% |
| 4 | PC/PA (90:10 mol%) | 100 | 35 | 65 | 65% |
% Pic1 Bound = (Pellet Band Intensity / (Pellet Band Intensity + Supernatant Band Intensity)) x 100
Experimental Protocols
This section provides a detailed methodology for the this compound lipid pull-down assay.
Materials and Reagents
-
Lipids: 1,2-dioleoyl-sn-glycero-3-phosphate (B1236662) (DOPA or PA), 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC or PC) dissolved in chloroform.
-
Protein: Purified Pic1 protein or cell lysate containing Pic1.
-
Buffers and Solutions:
-
Lipid Resuspension Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM EDTA.
-
Binding Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.1% BSA.
-
Wash Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl.
-
SDS-PAGE Sample Buffer (Laemmli buffer).
-
-
Equipment:
-
Glass test tubes.
-
Nitrogen gas source.
-
Vacuum desiccator.
-
Water bath sonicator.
-
Ultracentrifuge and rotors.
-
SDS-PAGE and Western blotting apparatus.
-
Primary antibody against Pic1.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
-
Gel imaging system.
-
Protocol Steps
1. Liposome Preparation (Small Unilamellar Vesicles - SUVs)
-
In glass test tubes, prepare the lipid mixtures. For the control liposomes, use only PC. For the experimental liposomes, mix PC and PA at the desired molar ratio (e.g., 90:10 mol%).
-
Dry the lipid mixture under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube.
-
Further dry the lipid film under vacuum in a desiccator for at least 1 hour to remove any residual solvent.
-
Resuspend the lipid film in Lipid Resuspension Buffer to a final lipid concentration of 1 mg/mL.
-
Vortex the mixture vigorously for 5-10 minutes until the lipid film is fully hydrated. The solution will appear cloudy.
-
To form small unilamellar vesicles (SUVs), sonicate the lipid suspension in a water bath sonicator until the solution becomes clear (typically 15-30 minutes).[1] Keep the sample on ice intermittently to prevent overheating.
2. Pic1-Liposome Binding
-
In a microcentrifuge tube, combine 50 µL of the prepared liposomes (control or PA-containing) with the purified Pic1 protein (e.g., 5 µg) or cell lysate (e.g., 1 mg).
-
Add Binding Buffer to a final volume of 200 µL.
-
Incubate the mixture for 1 hour at 30°C with gentle agitation to allow for protein-lipid binding.[1] Note that the optimal temperature and incubation time may vary depending on the protein and should be empirically determined.[1]
3. Liposome Pull-Down
-
Pellet the liposomes by ultracentrifugation at 100,000 x g for 30 minutes at 4°C.
-
Carefully collect the supernatant, which contains the unbound protein fraction.
-
Wash the liposome pellet by resuspending it in 500 µL of Wash Buffer.
-
Repeat the centrifugation step (100,000 x g for 30 minutes at 4°C).
-
Discard the supernatant and resuspend the final liposome pellet in 50 µL of 1X SDS-PAGE sample buffer. This fraction contains the liposome-bound proteins.
4. Analysis by SDS-PAGE and Western Blotting
-
Boil the input, supernatant, and pellet fractions for 5 minutes at 95°C.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to Pic1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Perform densitometric analysis on the bands to quantify the amount of Pic1 in each fraction.
Mandatory Visualizations
Experimental Workflow
Signaling Pathway Context
Phosphatidic acid is a crucial signaling lipid involved in various cellular pathways, including the Hippo signaling pathway. PA has been shown to directly interact with components of the Hippo pathway, such as LATS kinases and NF2, thereby modulating their activity and influencing downstream effectors like YAP/TAZ.
References
Application Notes and Protocols for Visualization of PI(4,5)P2 with Fluorescent Biosensors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) is a low-abundance phospholipid, constituting about 1% of the plasma membrane's phospholipids, yet it is a critical signaling molecule involved in a vast array of cellular processes.[1] It acts as a precursor for second messengers like inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) upon hydrolysis by phospholipase C (PLC), and for phosphatidylinositol 3,4,5-trisphosphate (PIP3) through phosphorylation by phosphoinositide 3-kinases (PI3Ks).[2][3][4][5] Beyond being a substrate, PI(4,5)P2 directly interacts with and regulates numerous proteins, influencing processes such as endocytosis, exocytosis, cytoskeletal organization, and ion channel activity.[4][6] Given its central role, the ability to visualize and quantify the spatiotemporal dynamics of PI(4,5)P2 in living cells is crucial for understanding cellular signaling in both healthy and diseased states.[7][8]
Genetically encoded fluorescent biosensors have become the gold standard for real-time imaging of PI(4,5)P2 dynamics in live cells.[9] These biosensors are typically fusion proteins comprising a PI(4,5)P2-binding domain and a fluorescent protein (e.g., GFP, mCherry). The most widely used biosensors are based on the pleckstrin homology (PH) domain of PLCδ1, which exhibits high affinity and specificity for PI(4,5)P2.[7][10][11][12]
These application notes provide a comprehensive guide to using fluorescent biosensors for the visualization and quantification of PI(4,5)P2 in live cells.
Principle of the Method: Translocation Biosensors
The most common type of PI(4,5)P2 biosensor operates on a translocation mechanism.[13] The biosensor, such as the PH-PLCδ1-GFP, is expressed in the cell. In its unbound state, the biosensor is diffusely distributed in the cytoplasm. Upon binding to PI(4,5)P2, which is predominantly located on the inner leaflet of the plasma membrane, the biosensor is recruited to this location.[11] This change in subcellular localization, from a diffuse cytosolic signal to a distinct plasma membrane signal, can be visualized and quantified using fluorescence microscopy. A decrease in plasma membrane PI(4,5)P2 levels, for instance, upon PLC activation, will result in the translocation of the biosensor from the plasma membrane back to the cytosol.
Available PI(4,5)P2 Biosensors
Several genetically encoded biosensors are available for monitoring PI(4,5)P2. The choice of biosensor can depend on the specific experimental needs, such as the desired affinity, specificity, and the nature of the signaling pathway being investigated.
| Biosensor Domain | Sensing Mechanism | Common Fluorescent Fusion | Key Characteristics |
| PH domain of PLCδ1 | Translocation | GFP, mCherry, etc. | High affinity and specificity for PI(4,5)P2; the most widely used and validated sensor.[7][10][14] Also binds to the soluble second messenger IP3, which can cause its dissociation from the membrane.[14] |
| C-terminal domain of Tubby | Translocation | GFP, PAmCherry | An alternative to PLCδ1-PH.[11][15] Some studies suggest it has a lower affinity for PI(4,5)P2 compared to PLCδ1-PH.[14] |
| Pippi-PI(4,5)P2 | FRET | CFP/YFP | A FRET-based biosensor that can provide ratiometric measurements of PI(4,5)P2 levels.[16] |
| R-PRE | Translocation | GFP | Senses membrane electrostatic properties and is used as an indirect sensor for anionic lipids like PI(4,5)P2.[17] |
Signaling Pathway: PI(4,5)P2 as a Central Hub
PI(4,5)P2 is a key node in cellular signaling, integrating inputs and generating multiple outputs. Its synthesis is primarily mediated by PIP5K, which phosphorylates PI(4)P.[2] Once synthesized, PI(4,5)P2 can be acted upon by two major signaling enzymes: Phospholipase C (PLC) and Phosphoinositide 3-Kinase (PI3K). PLC hydrolyzes PI(4,5)P2 to generate IP3 and DAG, which trigger calcium release and activate Protein Kinase C, respectively.[3][5] PI3K phosphorylates PI(4,5)P2 to produce PI(3,4,5)P3, a critical messenger in growth factor signaling.[3][5]
Experimental Workflow for Live-Cell Imaging of PI(4,5)P2
The following diagram outlines the typical workflow for visualizing PI(4,5)P2 dynamics using a genetically encoded fluorescent biosensor.
Detailed Protocol: Visualization of PI(4,5)P2 using PH-PLCδ1-GFP
This protocol is adapted from established methods for imaging PI(4,5)P2 in live mammalian cells.[7][8][10][18]
Materials:
-
Mammalian cell line (e.g., U2OS, HeLa, NIH-3T3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Plasmid DNA encoding PH-PLCδ1-GFP (e.g., Addgene plasmid #21179)[13]
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Glass-bottom imaging dishes
-
Confocal microscope equipped with a 488 nm laser, environmental chamber (37°C, 5% CO2)
-
Image analysis software (e.g., FIJI/ImageJ)
Procedure:
-
Cell Seeding and Culture:
-
One day prior to transfection, seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.
-
Culture cells in a 37°C incubator with 5% CO2.
-
-
Transfection:
-
Transfect the cells with the PH-PLCδ1-GFP plasmid DNA according to the manufacturer's protocol for your chosen transfection reagent.
-
Note: It is crucial to use a low amount of plasmid DNA to avoid high expression levels, which can interfere with normal PI(4,5)P2 signaling and lead to artifacts.[13]
-
-
Protein Expression:
-
Incubate the transfected cells for 24-48 hours to allow for expression of the biosensor.
-
-
Live-Cell Imaging:
-
Replace the culture medium with imaging medium (e.g., phenol (B47542) red-free DMEM or HBSS) just before imaging.
-
Place the imaging dish on the microscope stage within the environmental chamber, ensuring the temperature is maintained at 37°C and CO2 at 5%.
-
Identify cells with low to moderate expression of PH-PLCδ1-GFP. These cells should show a clear plasma membrane localization of the GFP signal with a low cytosolic background.
-
Set up the microscope for time-lapse imaging. Use the 488 nm laser for excitation and collect the emitted fluorescence.
-
Acquire a few baseline images before applying any stimulus.
-
-
Stimulation and Image Acquisition:
-
To observe PI(4,5)P2 dynamics, you can stimulate the cells with an appropriate agonist. For example, an agonist that activates PLC will induce the hydrolysis of PI(4,5)P2.
-
Add the stimulus to the imaging dish and immediately begin acquiring a time-lapse series of images. The temporal resolution will depend on the speed of the expected change.
-
-
Image Analysis and Quantification: [7]
-
Open the time-lapse image series in an image analysis software like FIJI/ImageJ.
-
For each time point, draw a region of interest (ROI) along the plasma membrane and another ROI in the cytosol of the same cell.
-
Measure the mean fluorescence intensity within each ROI.
-
Correct for background fluorescence by measuring the intensity of a region outside the cell and subtracting this value from your ROI measurements.
-
Calculate the ratio of the plasma membrane fluorescence intensity to the cytosolic fluorescence intensity (PM/Cytosol ratio).
-
Plot the PM/Cytosol ratio over time to visualize the dynamics of PI(4,5)P2 at the plasma membrane. A decrease in this ratio indicates a reduction in plasma membrane PI(4,5)P2 levels.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High cytosolic background, no clear plasma membrane localization | Overexpression of the biosensor. | Reduce the amount of plasmid DNA used for transfection. Select cells with the lowest detectable fluorescence for imaging. |
| Cell toxicity or altered morphology | Overexpression of the biosensor; phototoxicity. | Use less plasmid DNA. Reduce laser power and/or exposure time during imaging. |
| No change in localization upon stimulation | Inactive agonist; cell line not responsive; signaling pathway compromised. | Verify agonist activity. Use a positive control cell line or stimulus. Check for expression of the relevant receptors. |
| Rapid photobleaching | High laser power; long exposure times. | Reduce laser power to the minimum required for a good signal-to-noise ratio. Use a more photostable fluorescent protein if possible. |
References
- 1. Inhibitors of PI(4,5)P2 Synthesis Reveal Dynamic Regulation of IgE Receptor Signaling by Phosphoinositides in RBL Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI(4,5)P2-Mediated Cell Signaling: Emerging Principles and PTEN as a Paradigm for Regulatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent Biosensors for Multiplexed Imaging of Phosphoinositide Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphatidylinositol-4,5-bisphosphate: Targeted Production and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI(4,5)P2: signaling the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI(4,5)P2: signaling the plasma membrane. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. PI(4,5)P2 Imaging Using a GFP Reporter in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI(4,5)P2 Imaging Using a GFP Reporter in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. A Comparative Study to Visualize PtdIns(4,5) P2 and PtdIns(3,4,5) P3 in MDA-MB-231 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. addgene.org [addgene.org]
- 14. Two cooperative binding sites sensitize PI(4,5)P2 recognition by the tubby domain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PI(4,5)P2 diffuses freely in the plasma membrane even within high-density effector protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pippi-PI(4,5)P2 - PI(4,5)P2 Fluorescent Biosensor Details [biosensordb.ucsd.edu]
- 17. R-PRE - PI(4,5)P2 Fluorescent Biosensor Details [biosensordb.ucsd.edu]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Mass Spectrometry-Based Analysis of Phosphatidic Acid (PA)
For Researchers, Scientists, and Drug Development Professionals
Introduction to Phosphatidic Acid (PA) Analysis
Phosphatidic acid (PA) is a crucial, low-abundance signaling lipid and a central intermediate in the biosynthesis of other glycerophospholipids.[1][2] It is composed of a glycerol (B35011) backbone with two fatty acyl chains and a phosphate (B84403) head group.[2] As a key second messenger, PA is involved in a multitude of cellular processes, including membrane trafficking, cell proliferation, and stress responses.[2][3] Given its vital roles, the accurate and sensitive quantification of PA molecular species is essential for understanding its function in health and disease, and for the development of novel therapeutics.
Mass spectrometry (MS) has become the gold standard for the analysis of lipids like PA due to its high sensitivity and selectivity.[4] Various MS-based approaches, often coupled with liquid chromatography (LC) for separation, allow for the detailed characterization and quantification of different PA molecular species, which vary in their fatty acid composition. This document provides an overview of the mass spectrometry techniques, detailed experimental protocols, and data presentation formats for the comprehensive analysis of PA.
Mass Spectrometry Platforms for PA Analysis
The choice of mass spectrometry platform is critical and depends on the specific research goals, such as targeted quantification of known PA species or discovery-based lipidomics. The three most common platforms are Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap mass spectrometers.
Quantitative Data Summary
| Feature | Triple Quadrupole (QqQ) | Orbitrap | Quadrupole Time-of-Flight (Q-TOF) |
| Primary Strength | Targeted Quantification | High-Resolution Qualitative & Quantitative Analysis | Versatility in Qualitative & Quantitative Analysis |
| Typical Analysis Mode | Multiple Reaction Monitoring (MRM) | High-Resolution Full Scan & dd-MS/MS | Full Scan & Data-Dependent MS/MS |
| Mass Resolution | Low | High (up to 140,000 or more) | High (typically 20,000 - 40,000) |
| Mass Accuracy | N/A (Nominal Mass) | High (< 3 ppm)[1] | High (< 5 ppm) |
| Sensitivity (LOQ) | 0.1–110 pmol/mL (for a mix of phospholipids (B1166683) including PA)[1] | ~45 fmol on-column[1][4] | Generally high sensitivity |
| Dynamic Range | Wide | Up to ~440-fold (on-column)[1] | Wide |
| Key Advantage for PA | Highest sensitivity and selectivity for known PA species. | Confident identification of unknown PA species and quantification. | Good balance of qualitative and quantitative capabilities. |
| Key Limitation for PA | Limited to pre-selected PA species; no structural confirmation of unknowns. | Higher cost and potentially lower throughput than QqQ. | Limited availability of specific quantitative performance data for PA. |
Experimental Protocols
Sample Preparation: Lipid Extraction from Cultured Cells
This protocol is adapted for the extraction of lipids, including PA, from cultured cells and is based on a modified Bligh & Dyer method for improved recovery of polar lipids.[1]
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Chloroform
-
Methanol
-
Internal standard (e.g., 17:0/17:0 PA)
-
Glass centrifuge tubes
-
Sonicator
-
Centrifuge
Procedure:
-
Harvest cultured cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in a known volume of water in a glass centrifuge tube.
-
Add an internal standard (e.g., 100 µl of 17 µM 34:0_17:0 PA) to each sample for normalization.[2]
-
Add a mixture of chloroform:methanol (1:2, v/v) to the sample.[1][2]
-
Sonicate the mixture for 30 seconds at room temperature and vortex vigorously.[2]
-
Centrifuge at 800 x g for 5 minutes at room temperature to induce phase separation.[2]
-
Carefully collect the lower organic phase and transfer it to a new clean glass tube.[2]
-
To the remaining upper aqueous phase, add 2 ml of chloroform, sonicate for 30 seconds, and vortex vigorously.[2]
-
Centrifuge again as in step 6 and collect the lower organic phase, combining it with the organic phase from step 7.
-
Dry the combined organic extracts under a stream of nitrogen.
-
Resuspend the dried lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1, v/v) for LC-MS analysis.
LC-MS/MS Analysis of PA
This protocol describes a general workflow for the separation and detection of PA species using hydrophilic interaction liquid chromatography (HILIC) coupled to a high-resolution mass spectrometer.[4]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
HILIC column
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) capable of data-dependent acquisition (DDA)
LC Conditions:
-
Mobile Phase A: Acetonitrile/Methanol (e.g., 9:1, v/v) with a suitable additive (e.g., ammonium (B1175870) formate).
-
Mobile Phase B: Water with a suitable additive (e.g., ammonium formate).
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the more polar lipids like PA.
-
Flow Rate: Dependent on the column dimensions (e.g., 200-400 µL/min for a standard analytical column).
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C).
MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[4]
-
Full Scan (MS1) Analysis: Acquire high-resolution full scan spectra to detect the precursor ions of PA species.
-
Data-Dependent MS/MS (dd-MS2) Analysis: The mass spectrometer is set to automatically select the most abundant precursor ions from the full scan for fragmentation.[4] This provides structural information for the identification of the fatty acyl chains.
-
Collision Energy: A normalized collision energy of around 35% is typically used for fragmentation.[4]
-
Inclusion/Exclusion Lists: An inclusion list containing the m/z values of expected PA species can be used to improve the detection of low-abundant species. An exclusion list can prevent the repeated fragmentation of the same ions.[4]
Data Analysis Workflow
The data acquired from the LC-MS/MS analysis is processed to identify and quantify the different PA molecular species.
-
Peak Picking and Integration: Use appropriate software to detect and integrate the chromatographic peaks corresponding to the different PA species.
-
Lipid Identification:
-
Accurate Mass Matching: The accurate mass of the precursor ion from the MS1 scan is used to propose a molecular formula.
-
MS/MS Fragmentation Analysis: The fragmentation pattern from the MS/MS spectra is used to confirm the lipid class (presence of the phosphate head group) and identify the fatty acyl chains.
-
-
Quantification:
-
Relative Quantification: The peak area of each identified PA species is normalized to the peak area of the internal standard.
-
Absolute Quantification: A calibration curve is generated using a series of known concentrations of synthetic PA standards. The concentration of the endogenous PA species is then determined from this curve.
-
Visualizations
Experimental Workflow for PA Analysis
Caption: Overview of the experimental workflow for PA analysis.
Logical Relationship of PA Analysis Components
Caption: Interrelation of components in PA mass spectrometry.
References
- 1. benchchem.com [benchchem.com]
- 2. A Lipidomics Approach to Measure Phosphatidic Acid Species in Subcellular Membrane Fractions Obtained from Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphatidic Acid - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. Quantitation of phosphatidic acid and lysophosphatidic acid molecular species using hydrophilic interaction liquid chromatography coupled to electrospray ionization high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing PAI-1 as a Tool for Studying Plasminogen Activator Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of PAI-1 Interaction with Plasminogen Activators
Quantitative Data Summary
| Parameter | Symbol | Description | Typical Value (for tPA/uPA) |
| Association Rate Constant | kass | The rate at which the enzyme and inhibitor bind to form the initial Michaelis complex. | 107 M-1s-1 |
| Dissociation Rate Constant | kdiss | The rate at which the Michaelis complex dissociates back into free enzyme and inhibitor. | Variable, generally low |
| Second-Order Rate Constant of Inhibition | kinh | An overall measure of inhibition efficiency, reflecting the rate of formation of the stable covalent complex. | ~3.5 x 107 M-1s-1[2] |
| Stoichiometry of Inhibition | SI | The number of moles of inhibitor required to inhibit one mole of enzyme. | ~1.1 - 1.5 |
Experimental Protocols
Protocol 1: Determination of the Second-Order Rate Constant of Inhibition
Materials:
-
Purified active PA (tPA or uPA)
-
Chromogenic PA substrate (e.g., S-2288 for tPA, S-2444 for uPA)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween-20, pH 7.4
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the PA in assay buffer. The final concentration in the assay should be in the low nanomolar range (e.g., 1-5 nM).
-
Prepare a stock solution of the chromogenic substrate in distilled water. The final concentration in the assay should be at or above the Km of the enzyme for the substrate.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add a fixed volume of the PA solution.
-
-
Measurement of Residual Activity:
-
Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.
-
Immediately place the microplate in the reader and measure the change in absorbance at 405 nm over time (kinetic mode). The rate of color development is proportional to the residual PA activity.
-
-
Data Analysis:
-
The second-order rate constant can be determined by fitting the data to the appropriate equations for slow, tight-binding inhibition.
Protocol 2: Analysis of PAI-1/PA Complex Formation by SDS-PAGE
Materials:
-
Purified active PA (tPA or uPA)
-
Reaction Buffer: As in Protocol 1
-
SDS-PAGE gels (e.g., 4-12% gradient gel)
-
SDS-PAGE running buffer
-
Sample loading buffer (with and without reducing agent)
Procedure:
-
Reaction Setup:
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Sample Preparation for SDS-PAGE:
-
To an aliquot of the reaction mixture and control samples, add non-reducing sample loading buffer.
-
Heat the samples at 95°C for 5 minutes.
-
-
Electrophoresis:
-
Load the prepared samples onto an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Visualization:
Applications in Drug Development
Conclusion
References
- 1. A Narrative Review on Plasminogen Activator Inhibitor-1 and Its (Patho)Physiological Role: To Target or Not to Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Antagonists of Plasminogen Activator Inhibitor-1: Mechanisms of Action and Therapeutic Potential in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tissue Plasminogen Activator - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The power of enzyme kinetics in the drug development process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Mechanism of thrombolytic enzymes] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of Pic1 PA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pic1 PA, also known as Peptide Inhibitor of Complement C1 (PIC1) Polar Assortant (PA), is a synthetic 15-amino acid peptide (sequence: IALILEPICCQERAA) that acts as a potent inhibitor of the classical and lectin pathways of the complement system. By binding to the collagen-like regions of C1q and mannose-binding lectin (MBL), this compound effectively blocks the activation of their associated serine proteases, thereby preventing downstream complement-mediated inflammation and cell lysis.[1][2] Due to its inhibitory action on the complement cascade, this compound holds therapeutic potential for a variety of inflammatory and autoimmune diseases.
This document provides detailed application notes and protocols for the in vivo delivery of this compound, with a focus on preclinical studies. To enhance solubility and improve pharmacokinetic properties for in vivo applications, a PEGylated version of the peptide, PA-dPEG24, has been developed and is the primary focus of the protocols described herein.[3][4]
Data Presentation
The following tables summarize the quantitative data from key in vivo studies involving this compound (PA-dPEG24) administration in a rat model.
Table 1: In Vivo Efficacy of Intravenously Administered PA-dPEG24 in Wistar Rats
| Dose of PA-dPEG24 | Time Post-Administration | Percent Inhibition of Complement Activation (Approx.) |
| 10 mg/kg | 30 seconds | ~80% |
| 1 hour | ~50% | |
| 4 hours | ~50% | |
| 24 hours | 0% (Full Recovery) | |
| 20 mg/kg | 30 seconds | ~90% |
| 1 hour | ~90% | |
| 4 hours | ~50% | |
| 24 hours | 0% (Full Recovery) | |
| 30 mg/kg | 30 seconds | ~90% |
| 1 hour | ~90% | |
| 4 hours | ~50% | |
| 24 hours | 0% (Full Recovery) |
Data extracted and estimated from graphical representations in referenced literature.[3][4]
Table 2: In Vitro Cross-Species Complement Inhibition by PA-dPEG24
| Species | Serum/Plasma | Approximate IC50 (µM) |
| Human | Serum | ~100 |
| Rat (Wistar) | Serum | ~150 |
| Mouse | Plasma | ~200 |
| Non-human Primate (Cynomolgus Monkey) | Serum | ~125 |
Data extracted and estimated from graphical representations in referenced literature.[3]
Experimental Protocols
Protocol 1: In Vivo Administration of PA-dPEG24 in a Rat Model for Complement Inhibition
This protocol describes the intravenous administration of the PEGylated this compound derivative, PA-dPEG24, to Wistar rats to assess its inhibitory effect on the classical complement pathway.
Materials:
-
PA-dPEG24 (lyophilized powder)
-
Sterile, pyrogen-free 0.9% NaCl solution or 10mM Na2HPO4 with 0.9% NaCl
-
Wistar rats (male, age and weight as per experimental design)
-
Sterile syringes and needles (e.g., 27-gauge)
-
Equipment for intravenous injection (e.g., tail vein catheter)
-
Blood collection tubes (e.g., containing EDTA for plasma)
-
Centrifuge
-
Materials for hemolytic assay (see Protocol 2)
Procedure:
-
Preparation of PA-dPEG24 Formulation:
-
Aseptically reconstitute the lyophilized PA-dPEG24 powder in sterile 0.9% NaCl or 10mM Na2HPO4 with 0.9% NaCl to the desired stock concentration. The choice of vehicle may depend on the specific formulation of the peptide.
-
Vortex gently to ensure complete dissolution.
-
Prepare serial dilutions of the stock solution to achieve the final desired doses (e.g., 10, 20, and 30 mg/kg). The final injection volume should be appropriate for the size of the animal (e.g., 100-200 µL for a rat).
-
-
Animal Handling and Administration:
-
Acclimatize Wistar rats to the laboratory conditions for at least one week prior to the experiment.
-
On the day of the experiment, weigh each rat to accurately calculate the injection volume.
-
Administer the prepared PA-dPEG24 solution via intravenous (IV) injection, typically through the tail vein. A slow bolus injection is recommended.
-
A control group should receive an equivalent volume of the vehicle solution.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points post-administration. Based on published data, suggested time points include: pre-dose (baseline), 30 seconds, 1 hour, 4 hours, and 24 hours.[3][4]
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA) to obtain plasma.
-
Immediately after collection, place the blood tubes on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at approximately 1,500 x g for 15 minutes at 4°C to separate the plasma.
-
Carefully collect the supernatant (plasma) and store it at -80°C until the hemolytic assay is performed.
-
-
Assessment of Complement Activation:
-
Thaw the plasma samples on ice.
-
Perform a hemolytic assay to determine the level of classical complement pathway activity. A detailed protocol for a standard hemolytic assay is provided below (Protocol 2).
-
Protocol 2: Ex Vivo Hemolytic Assay for Classical Complement Pathway Activity
This assay measures the ability of the plasma from treated animals to lyse antibody-sensitized erythrocytes, which is a functional measure of classical complement pathway activity.
Materials:
-
Sheep red blood cells (SRBCs)
-
Anti-sheep red blood cell antibody (hemolysin)
-
Gelatin Veronal Buffer (GVB++)
-
Plasma samples from treated and control animals
-
96-well microtiter plates
-
Spectrophotometer capable of reading absorbance at 412 nm
Procedure:
-
Preparation of Antibody-Sensitized SRBCs (EA):
-
Wash SRBCs three times with GVB++.
-
Resuspend the SRBCs to a concentration of 1 x 10^9 cells/mL in GVB++.
-
Incubate the SRBCs with an optimal concentration of hemolysin for 20 minutes at 37°C to generate antibody-sensitized erythrocytes (EA).
-
-
Hemolytic Assay:
-
Prepare serial dilutions of the test plasma samples in GVB++ in a 96-well plate.
-
Add a standardized amount of EA to each well.
-
Include positive (plasma from vehicle-treated animals) and negative (heat-inactivated plasma or buffer alone) controls.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Centrifuge the plate to pellet the intact cells.
-
Transfer the supernatant to a new plate and measure the absorbance at 412 nm to quantify the amount of hemoglobin released.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each plasma sample relative to the positive control (100% lysis).
-
Determine the percent inhibition of complement activation for the PA-dPEG24 treated groups compared to the vehicle control group.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Frontiers | Peptide Inhibitor of Complement C1, a Novel Suppressor of Classical Pathway Activation: Mechanistic Studies and Clinical Potential [frontiersin.org]
- 2. Peptide Inhibitor of Complement C1, a Novel Suppressor of Classical Pathway Activation: Mechanistic Studies and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Inhibitor of Complement C1 (PIC1) Rapidly Inhibits Complement Activation after Intravascular Injection in Rats | PLOS One [journals.plos.org]
- 4. Peptide Inhibitor of Complement C1 (PIC1) Rapidly Inhibits Complement Activation after Intravascular Injection in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Models for Studying Phosphoinositide and Phosphatidic Acid Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidic acid (PA) is a critical lipid second messenger involved in a diverse array of cellular processes, including signal transduction, membrane trafficking, and cytoskeletal organization.[1][2] The regulation of its levels and the downstream signaling cascades are of significant interest in both basic research and drug development. While the term "Pic1" does not correspond to a recognized protein in phosphatidic acid signaling, it is likely a typographical error for several key proteins involved in closely related phosphoinositide signaling pathways that influence or are influenced by PA metabolism. This document provides detailed application notes and protocols for studying the function of three such proteins: Pik1 from Saccharomyces cerevisiae, PIKI-1 from Caenorhabditis elegans, and PIN1 from humans, all of which are central to understanding lipid-mediated cellular regulation.
Section 1: Pik1 in Saccharomyces cerevisiae - A Model for Golgi and Nuclear Phosphoinositide Signaling
Pik1 is an essential phosphatidylinositol 4-kinase (PI4K) in budding yeast that localizes to the Golgi apparatus and the nucleus.[3][4][5] It catalyzes the synthesis of phosphatidylinositol 4-phosphate (PI4P), a precursor for phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[6][7] While not a direct PA-binding protein, its function is intrinsically linked to the broader network of phosphoinositide signaling that intersects with PA metabolism.
Cellular Models and Key Applications
-
Yeast Strains: Temperature-sensitive (ts) mutants of pik1 (e.g., pik1-ts) are invaluable for studying its essential functions.[3] These strains grow normally at permissive temperatures (e.g., 25°C) but exhibit a mutant phenotype at restrictive temperatures (e.g., 37°C), allowing for conditional functional analysis. Deletion mutants (pik1Δ) are lethal but can be rescued by expressing Pik1 from a plasmid for structure-function studies.[3]
-
Applications:
Experimental Protocols
Protocol 1.1: Analysis of Secretory Defects in pik1-ts Mutants
This protocol assesses the role of Pik1 in protein secretion by monitoring the trafficking of a secreted enzyme, invertase.
Materials:
-
pik1-ts and wild-type (WT) yeast strains.
-
YPD and YP-sucrose media.
-
Lysis buffer (e.g., Y-PER).
-
Invertase assay reagents.
-
Spectrophotometer.
Method:
-
Grow WT and pik1-ts cells in YPD at a permissive temperature (25°C) to mid-log phase.
-
Shift the cultures to a restrictive temperature (37°C) for 1-2 hours to inactivate Pik1. A control culture remains at 25°C.
-
Induce invertase expression by transferring cells to YP-sucrose medium.
-
Collect cell pellets and spheroplasts.
-
Separate the intracellular and secreted fractions of invertase.
-
Measure invertase activity in both fractions using a colorimetric assay.
-
Calculate the secretion index as (external invertase activity / total invertase activity) x 100.
Expected Results: pik1-ts mutants at the restrictive temperature will show a significant decrease in the secretion index compared to WT cells, indicating a defect in the secretory pathway.
Protocol 1.2: Localization of Pik1 using Fluorescence Microscopy
This protocol visualizes the subcellular localization of Pik1.
Materials:
-
Yeast strain expressing GFP-tagged Pik1.
-
Fluorescent markers for Golgi (e.g., Sec7-DsRed) and nucleus (e.g., DAPI).
-
Fluorescence microscope with appropriate filter sets.
Method:
-
Grow yeast cells expressing GFP-Pik1 to the mid-log phase.
-
If using organelle-specific fluorescent dyes, incubate the cells with the dyes according to the manufacturer's instructions.
-
Mount the cells on a microscope slide.
-
Acquire images using GFP, RFP/DsRed, and DAPI channels.
-
Merge the images to determine colocalization.
Expected Results: GFP-Pik1 will be observed as punctate structures that colocalize with the Golgi marker and will also show nuclear localization.[3]
Quantitative Data Summary
| Model System | Experiment | Key Finding | Reference |
| S. cerevisiae pik1-ts | Invertase Secretion Assay | Significant reduction in invertase secretion at restrictive temperature. | [3] |
| S. cerevisiae | Fluorescence Microscopy | Pik1 localizes to the Golgi and nucleus. | [3] |
Signaling Pathway Diagram
Caption: Pik1 localization and function in the Golgi and nucleus.
Section 2: PIKI-1 in Caenorhabditis elegans - A Model for Endocytic Trafficking
PIKI-1 is the sole Class II phosphatidylinositol 3-kinase (PI3K) in C. elegans, responsible for producing phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2).[8][9] It plays a crucial role in endocytic trafficking and localizes to early endosomes.[8]
Animal Models and Key Applications
-
C. elegans Strains: Reduction-of-function mutations in piki-1 are used to study its role in development and membrane trafficking.[8] Strains expressing fluorescently tagged PIKI-1 (e.g., PIKI-1::GFP) are used for localization studies.[8]
-
Applications:
Experimental Protocols
Protocol 2.1: Analysis of Early Endosome Morphology in piki-1 Mutants
This protocol uses fluorescent markers to visualize and quantify changes in early endosome morphology in piki-1 mutant worms.
Materials:
-
WT and piki-1 mutant C. elegans strains.
-
A strain expressing a fluorescently tagged early endosome marker (e.g., GFP::RAB-5).
-
Agar (B569324) pads for microscopy.
-
Levamisole solution for immobilization.
-
Confocal microscope.
Method:
-
Grow synchronized populations of WT and piki-1 mutant worms expressing the early endosome marker.
-
Mount adult worms on agar pads with levamisole.
-
Acquire Z-stack images of the hypodermis using a confocal microscope.
-
Analyze the images to quantify the size and number of early endosomes.
Expected Results: piki-1 mutants are expected to show altered early endosome morphology, such as increased size or tubulation, compared to WT worms.[8]
Quantitative Data Summary
| Model System | Experiment | Key Finding | Reference |
| C. elegans piki-1 mutants | Confocal Microscopy of Early Endosomes | Altered morphology and protein composition of early endosomes. | [8] |
| C. elegans | Genetically Encoded Lipid Sensors | PIKI-1 is responsible for the production of PI(3,4)P2 in the epidermis. | [8][9] |
Workflow Diagram
Caption: Experimental workflow for analyzing endosome morphology in C. elegans.
Section 3: PIN1 in Humans - A Link to Phosphatidic Acid Signaling
PIN1 is a peptidyl-prolyl cis-trans isomerase that regulates the function of phosphorylated proteins.[10] While not a lipid kinase, it has been shown to be involved in PA signaling through its interaction with Protein Phosphatase 2A (PP2A). PA can recruit PP2A to membranes, which in turn can dephosphorylate and regulate the localization of proteins like the auxin transporter PIN1 in plants.[11][12] This suggests a conserved mechanism where PA can influence PIN1-regulated pathways in humans.
Cellular Models and Key Applications
-
Human Cell Lines: Various human cell lines (e.g., HEK293, cancer cell lines) are used to study PIN1 function. Overexpression or knockdown/knockout of PIN1 allows for the investigation of its role in specific signaling pathways.
-
Applications:
-
Investigating the role of PIN1 in cell cycle progression and cancer.
-
Studying the interplay between PIN1 and PA-mediated signaling.
-
Identifying substrates of PIN1 and the consequences of their isomerization.
-
Experimental Protocols
Protocol 3.1: Co-immunoprecipitation to Study PIN1-PP2A Interaction
This protocol determines if PIN1 and PP2A physically interact in human cells, and how this might be modulated by PA levels.
Materials:
-
Human cell line (e.g., HEK293T).
-
Antibodies against PIN1 and PP2A.
-
Protein A/G agarose (B213101) beads.
-
Lysis buffer.
-
Western blotting reagents.
-
Phospholipase D (PLD) inhibitor (to reduce PA levels) or exogenous PA.
Method:
-
Culture HEK293T cells and treat with a PLD inhibitor or vehicle control.
-
Lyse the cells and pre-clear the lysate.
-
Incubate the lysate with an anti-PIN1 antibody overnight.
-
Add Protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads extensively.
-
Elute the proteins and analyze by Western blotting using an anti-PP2A antibody.
Expected Results: PP2A should be detected in the PIN1 immunoprecipitate, indicating an interaction. The strength of this interaction may be altered by modulating cellular PA levels.
Quantitative Data Summary
| Model System | Experiment | Key Finding | Reference |
| Arabidopsis | Genetic and Pharmacological Studies | PA and PP2A participate in the regulation of auxin distribution via PIN1. | [12] |
| Human Cells | Co-immunoprecipitation | PIN1 interacts with various signaling proteins, including phosphatases. | [10] |
Signaling Pathway Diagram
Caption: A proposed model for the interplay between PA, PP2A, and PIN1.
Conclusion
The study of lipid signaling, particularly involving phosphatidic acid and phosphoinositides, requires a multi-faceted approach utilizing various experimental models. While "Pic1" is not a standard nomenclature, the related proteins Pik1, PIKI-1, and PIN1 offer excellent systems to investigate the fundamental roles of these lipids in cellular function. The protocols and models described herein provide a robust framework for researchers to explore these complex signaling networks and their implications in health and disease.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Phosphatidic acid - Wikipedia [en.wikipedia.org]
- 3. Yeast phosphatidylinositol 4-kinase, Pik1, has essential roles at the Golgi and in the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIK1 | SGD [yeastgenome.org]
- 5. PIK1, an essential phosphatidylinositol 4-kinase associated with the yeast nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Pik1 function in fission yeast reveals its conserved role in lipid synthesis and not cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PIKI-1, a class II phosphatidylinositol 3-kinase, functions in endocytic trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PIKI-1, a class II phosphatidylinositol 3-kinase, functions in endocytic trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PIN1 - Wikipedia [en.wikipedia.org]
- 11. Phosphatidic Acid Signaling and Function in Nuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphatidic acid (PA) binds PP2AA1 to regulate PP2A activity and PIN1 polar localization. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for High-Throughput Screening of Phosphatidylinositol 4-Kinase (PI4K) Inhibitors
A Note on Terminology: Initial searches for "Pic1 PA inhibitors" suggest a potential conflation of terms. "PIC1" typically refers to the "Peptide Inhibitor of Complement C1," a modulator of the complement system with antioxidant properties.[1][2][3][4] The context of "PA inhibitors" in a high-throughput screening setting for drug discovery strongly points towards an interest in Phosphatidylinositol 4-Kinase (PI4K) inhibitors . This document will, therefore, focus on providing detailed application notes and protocols for the high-throughput screening of PI4K inhibitors.
Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that play a critical role in cellular signaling by phosphorylating phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).[5][6] This product is a precursor for other important phosphoinositides and is itself a key signaling molecule involved in membrane trafficking, cytoskeletal organization, and the replication of several viruses.[5][7][8] Consequently, PI4Ks have emerged as attractive therapeutic targets for a range of diseases, including cancer, viral infections, and immune disorders.[5][9] High-throughput screening (HTS) is a crucial methodology for identifying novel small molecule inhibitors of PI4K.
PI4K Signaling Pathway
Phosphatidylinositol 4-kinases are central to the phosphoinositide signaling cascade. They catalyze the first committed step in the synthesis of polyphosphoinositides. The product, PI4P, can be further phosphorylated by phosphatidylinositol 4-phosphate 5-kinases (PIP5Ks) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a critical second messenger.[6] PI(4,5)P2 is subsequently cleaved by phospholipase C (PLC) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3), which propagate downstream signaling. The PI4K pathway is a key regulator of numerous cellular processes.
High-Throughput Screening for PI4K Inhibitors: An Overview
The primary objective of a high-throughput screening campaign against a PI4K is to identify and characterize small molecule compounds that inhibit its kinase activity. A widely used method for HTS of kinases is the ADP-Glo™ Kinase Assay. This assay quantitatively measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The luminescent signal is inversely correlated with the extent of kinase inhibition.
The following diagram illustrates a typical workflow for an HTS campaign to identify PI4K inhibitors.
Experimental Protocols
Protocol 1: Primary High-Throughput Screening using ADP-Glo™ Kinase Assay
This protocol is designed for a 1536-well plate format, suitable for large-scale screening.[10][11]
Materials and Reagents:
-
Recombinant human PI4K enzyme (e.g., PI4KIIα or PI4KIIIβ)
-
Phosphatidylinositol (PI) substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Compound library dissolved in DMSO
-
1536-well white solid-bottom plates
-
Acoustic liquid handler or pin tool for compound dispensing
-
Multichannel liquid handlers
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Dispense 20-50 nL of each compound from the library into the 1536-well assay plates to achieve a final concentration of 10 µM. Also, dispense DMSO for negative controls (0% inhibition) and a known PI4K inhibitor for positive controls (100% inhibition).
-
Enzyme and Substrate Addition:
-
Prepare a 2X enzyme solution in kinase assay buffer.
-
Prepare a 2X PI/ATP substrate solution in kinase assay buffer.
-
Dispense 2 µL of the 2X enzyme solution into each well.
-
Incubate for 15 minutes at room temperature.
-
Dispense 2 µL of the 2X PI/ATP substrate solution to start the kinase reaction.
-
-
Kinase Reaction: Incubate the plates for 60 minutes at room temperature.
-
ADP Detection:
-
Add 4 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 8 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Normalize the data using the negative and positive controls.
-
Calculate the percent inhibition for each compound.
-
Identify primary "hits" based on a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
-
Protocol 2: IC50 Determination for Hit Compounds
Materials and Reagents:
-
Same as Protocol 1.
-
Confirmed hit compounds.
Procedure:
-
Compound Dilution: Prepare serial dilutions of the hit compounds in DMSO (e.g., 10-point, 3-fold dilutions).
-
Assay Performance: Follow the same procedure as described in Protocol 1, but instead of a single concentration, dispense the serially diluted compounds into the assay plates.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Protocol 3: Orthogonal Hit Confirmation using a Microfluidic Mobility Shift Assay
To eliminate false positives, it is essential to confirm hits using an assay with a different detection method. A microfluidic mobility shift assay directly measures the conversion of a fluorescently labeled substrate to its phosphorylated product.[12][13]
Materials and Reagents:
-
Recombinant human PI4K enzyme
-
Fluorescently labeled PI substrate (e.g., NBD-PI)
-
ATP
-
Kinase assay buffer
-
Hit compounds for confirmation
-
Microfluidic chip-based separation instrument (e.g., Caliper LabChip)
Procedure:
-
Reaction Setup: Prepare kinase reactions in a microplate containing the enzyme, fluorescently labeled PI, ATP, and the hit compound at various concentrations. Include appropriate controls.
-
Kinase Reaction: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Reaction Quenching: Stop the reaction by adding a stop solution containing EDTA.
-
Microfluidic Separation: Load the samples onto the microfluidic instrument. The instrument will apply a voltage to separate the fluorescently labeled substrate and product based on their charge and size.
-
Data Acquisition and Analysis: The instrument's software will detect and quantify the amount of substrate and product. Calculate the percent conversion and, subsequently, the percent inhibition for each compound concentration to determine the IC50 value.
Quantitative Data for Known PI4K Inhibitors
The following table summarizes the inhibitory potency of several known PI4K inhibitors against different isoforms. This data is essential for benchmarking new compounds identified in an HTS campaign.
| Compound Name | Target PI4K Isoform | IC50 | Reference |
| PIK-93 | PI4KIIIβ | 19 nM | [14][15] |
| PI4KIIIbeta-IN-10 | PI4KIIIβ | 3.6 nM | [14] |
| UCB9608 | PI4KIIIβ | 11 nM | [14] |
| BQR695 | PI4KIIIβ | ~90 nM | [14] |
| GSK-A1 | PI4KIIIα | ~3 nM | [15] |
| PI-273 | PI4KIIα | 0.47 µM | [14] |
| AG-1478 | PI4KIIIα | Not specified | [14] |
| KDU691 | Plasmodium PI4K | 0.18 µM | [14] |
Conclusion
The protocols and information provided herein offer a comprehensive guide for researchers and drug development professionals to establish a robust high-throughput screening campaign for the identification and characterization of novel PI4K inhibitors. The use of a primary HTS assay, followed by dose-response studies and orthogonal confirmation, is a well-established workflow to minimize false positives and identify promising lead compounds for further development. The availability of potent and selective PI4K inhibitors will be instrumental in further elucidating the biological roles of these enzymes and for the development of new therapeutics against a variety of human diseases.
References
- 1. Peptide Inhibitor of Complement C1 (PIC1) demonstrates antioxidant activity via single electron transport (SET) and hydrogen atom transfer (HAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide Inhibitor of Complement C1 (PIC1) Rapidly Inhibits Complement Activation after Intravascular Injection in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of complement activation, myeloperoxidase, NET formation and oxidant activity by PIC1 peptide variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of complement activation, myeloperoxidase, NET formation and oxidant activity by PIC1 peptide variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are PI4K inhibitors and how do they work? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. Why care about PI4-Kinase? - Echelon Biosciences [echelon-inc.com]
- 8. Molecular mechanisms of PI4K regulation and their involvement in viral replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drugging the Phosphoinositide 3-Kinase (PI3K) and Phosphatidylinositol 4-Kinase (PI4K) Family of Enzymes for Treatment of Cancer, Immune Disorders, and Viral/Parasitic Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A large scale high-throughput screen identifies chemical inhibitors of phosphatidylinositol 4-kinase type II alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of a high-throughput screening assay to identify inhibitors of the lipid kinase PIP5K1C - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a High-Throughput Screening Assay to Identify Inhibitors of the Lipid Kinase PIP5K1C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Phosphatidic Acid (PA) Extraction from Tissue Samples
Introduction: This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the extraction of Phosphatidic Acid (PA) from tissue samples. Phosphatidic acid is a critical lipid second messenger, and its accurate quantification is essential for many areas of research. However, its low abundance and unique chemical properties can present significant challenges during extraction. This guide offers troubleshooting solutions, frequently asked questions (FAQs), detailed protocols, and visual workflows to help you navigate these complexities and achieve reliable, reproducible results.
Troubleshooting Guide
This guide addresses common problems encountered during PA extraction from tissue samples.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low PA Yield | 1. Suboptimal Tissue Homogenization: Incomplete cell lysis fails to release all lipids. 2. PA Degradation: Endogenous lipase (B570770) activity (e.g., lipid phosphate (B84403) phosphatases) can degrade PA post-homogenization. 3. Inefficient Solvent Extraction: The chosen solvent system may not be optimal for the acidic nature of PA. 4. Loss During Phase Separation: PA can be lost at the interface or in the incorrect phase if pH is not controlled. | 1. Homogenization: Use a mechanical homogenizer (e.g., Dounce, Potter-Elvehjem, or bead beater) on ice. Ensure the tissue is completely dissociated. 2. Inhibit Lipases: Perform all steps on ice or at 4°C. Immediately add ice-cold acidified solvent to the tissue homogenate to quench enzymatic activity. Including a lipase inhibitor cocktail can also be beneficial. 3. Solvent Choice: Use a two-phase solvent system like Bligh-Dyer or Folch, but with an acidified aqueous phase (e.g., 0.1 N HCl) to ensure the phosphate group of PA is protonated, making it more soluble in the organic phase. 4. Optimize Phase Separation: Ensure the final pH of the aqueous phase is low. After centrifugation, carefully collect the lower organic phase without disturbing the interface. A second extraction of the upper phase and interface with the organic solvent can improve recovery. |
| High Variability Between Replicates | 1. Inconsistent Sample Handling: Differences in time from tissue collection to homogenization can lead to variable PA degradation. 2. Inaccurate Pipetting of Solvents: Small errors in solvent volumes, especially the organic solvent, can significantly alter extraction efficiency. 3. Incomplete Phase Separation: Insufficient centrifugation time or speed can lead to cross-contamination of phases. | 1. Standardize Workflow: Flash-freeze tissue samples in liquid nitrogen immediately after collection. Process all samples under identical temperature and time conditions. 2. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated, especially for volatile organic solvents. Pre-wet pipette tips. 3. Ensure Clear Separation: Centrifuge at a sufficient force and time (e.g., 2000 x g for 10 minutes at 4°C) to achieve a sharp interface between the aqueous and organic layers. |
| Contamination with Other Lipids or Non-Lipid Components | 1. Carryover of Proteins and Sugars: Inefficient phase separation can lead to non-lipid contaminants in the final extract. 2. Co-extraction of Other Phospholipids (B1166683): The solvent system is not specific to PA. | 1. Washing the Organic Phase: After initial extraction, wash the collected organic phase with a pre-equilibrated theoretical upper phase (e.g., a mixture of the same proportions of aqueous solution and upper-phase solvent used in the extraction) to remove water-soluble contaminants. 2. Downstream Purification: Use Thin Layer Chromatography (TLC) or Solid Phase Extraction (SPE) with a silica-based stationary phase to isolate PA from other less polar or more abundant phospholipids like PC and PE. |
| Artifactual PA Generation | 1. Phospholipase D (PLD) Activation: PLD can be activated during sample homogenization, leading to the hydrolysis of other phospholipids (like PC) to generate PA. | 1. Quench PLD Activity: The most effective method is to immediately homogenize the tissue in hot isopropanol (B130326) (e.g., 75°C) or to add the homogenate to hot isopropanol. This denatures enzymes like PLD, preventing artifactual PA formation. This should be followed by a standard lipid extraction. |
Frequently Asked Questions (FAQs)
-
Q1: Why is my PA yield consistently low even after following a standard Bligh-Dyer protocol?
-
Standard Bligh-Dyer or Folch methods are optimized for neutral lipids. PA is an anionic lipid and requires an acidic environment to be efficiently partitioned into the organic phase. Ensure your aqueous solution is acidified (e.g., with HCl) to a pH below 4.0. This protonates the phosphate headgroup, reducing its polarity and improving recovery in the chloroform (B151607) layer.
-
-
Q2: How can I prevent the artificial formation of PA during my extraction procedure?
-
Artifactual PA is primarily generated by post-mortem activation of Phospholipase D (PLD). The best way to prevent this is to rapidly inactivate all enzymatic activity. The recommended "gold standard" is to flash-freeze the tissue, followed by homogenization in a solvent mixture containing hot isopropanol (around 75°C) to denature all enzymes instantly.
-
-
Q3: What is the best method for storing tissue samples before PA extraction?
-
Tissue samples should be flash-frozen in liquid nitrogen immediately after collection and then stored at -80°C. This minimizes lipid degradation and preserves the in vivo lipidome. Avoid slow freezing or repeated freeze-thaw cycles, as these can disrupt cellular integrity and activate lipases.
-
-
Q4: I see multiple spots for PA on my TLC plate. What could be the reason?
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This is expected. PA is not a single molecular species but a class of lipids with varying fatty acyl chains. Different PA species will have slightly different mobilities on a TLC plate, leading to the appearance of a single elongated spot or multiple closely spaced spots. This heterogeneity is best resolved and quantified using mass spectrometry.
-
-
Q5: Can I use a one-step extraction method for high-throughput analysis?
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While single-phase extractions (e.g., using a methyl-tert-butyl ether (MTBE) based system) are faster, they may result in lower recovery and higher contamination for a low-abundance lipid like PA compared to two-phase methods. For accurate quantification, a two-phase extraction followed by a purification step (like SPE) is recommended. If using a one-step method, extensive optimization and validation against a two-phase method are crucial.
-
Experimental Protocols
Protocol 1: Acidified Bligh-Dyer Method for PA Extraction from Tissue
This protocol is designed to maximize the recovery of PA by ensuring an acidic environment.
-
Preparation:
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Pre-chill all solvents and tubes on ice.
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Prepare an acidified aqueous solution: 0.1 N HCl.
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Weigh 20-50 mg of frozen tissue in a pre-chilled homogenization tube.
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Homogenization:
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Add 1 mL of ice-cold Methanol to the tissue.
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Homogenize thoroughly using a mechanical homogenizer until no visible tissue fragments remain. Keep the tube on ice throughout the process.
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Add 500 µL of Chloroform and vortex for 1 minute.
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Phase Separation:
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Add 500 µL of Chloroform and vortex for 30 seconds.
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Add 900 µL of 0.1 N HCl and vortex vigorously for 2 minutes. The final ratio of Chloroform:Methanol:Aqueous phase should be approximately 2:2:1.8.
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Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
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Lipid Collection:
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Carefully aspirate the upper aqueous phase.
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Using a glass pipette, transfer the lower organic phase (containing the lipids) to a new glass tube. Be careful not to disturb the protein disk at the interface.
-
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Drying and Storage:
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Dry the collected organic phase under a stream of nitrogen gas.
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Resuspend the lipid film in a suitable solvent (e.g., Chloroform:Methanol 1:1) for downstream analysis.
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Store at -80°C until use.
-
Visual Diagrams
Caption: Workflow for Phosphatidic Acid extraction.
Caption: Troubleshooting logic for low PA yield.
Technical Support Center: Pic1 Proximity Ligation Assay (PLA)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low or no signal in Pic1 Proximity Ligation Assays (PLA).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low or no signal in a Pic1 PLA?
Low or no signal in a Pic1 PLA can stem from several factors, broadly categorized as issues with reagents, procedural steps, or the experimental sample itself. The most frequent culprits include problems with the primary antibodies, suboptimal incubation times or temperatures, and issues with the enzymatic amplification and detection steps.[1][2] It is also possible that the target protein, Pic1, is present at very low concentrations or is inaccessible in the prepared samples.
Q2: How can I be sure that my primary antibodies are suitable for a PLA?
For a successful PLA, the pair of primary antibodies must be able to bind to the Pic1 protein simultaneously. It is crucial to use validated antibody pairs that recognize different epitopes on the target protein. If you are developing a new assay, you may need to screen several antibody combinations to find an optimal pair. Each antibody should also be validated for specificity to Pic1 in your sample type using a standard immunoassay like a Western blot or ELISA.
Q3: What is the importance of the blocking step and can it contribute to low signal?
The blocking step is critical for preventing non-specific binding of antibodies, which can lead to high background and obscure a weak signal. However, an overly aggressive blocking agent or prolonged blocking time could potentially mask the epitope on the Pic1 protein, leading to reduced primary antibody binding and consequently a lower signal. If low signal is observed, consider optimizing the blocking buffer and incubation time.
Q4: Can the ligation and amplification steps be a source of low signal?
Yes, both the ligation and amplification steps are critical for signal generation. Inefficient ligation of the connector oligonucleotides will result in fewer DNA templates for amplification. This can be caused by suboptimal temperatures or incubation times, or inactive ligase. Similarly, problems with the polymerase or the amplification reaction conditions will lead to a weak signal. Always ensure that the reagents for these steps are properly stored and handled, and that the recommended protocol is followed precisely.
Q5: How do I troubleshoot my instrument settings for signal detection?
If you are using a fluorescence-based readout, ensure that the instrument settings are appropriate for the fluorophore being used.[1] This includes selecting the correct excitation and emission wavelengths and ensuring the gain setting on the reader is optimal.[1] For plate-based assays, using the correct read orientation (e.g., top vs. bottom read) can also impact the signal intensity.[1]
Troubleshooting Guide: Low Signal in Pic1 PLA
The table below outlines common causes of weak or no signal in a Pic1 PLA and provides recommended solutions.
| Possible Cause | Recommended Solution |
| Reagent-Related Issues | |
| Inactive or degraded primary antibodies | - Use a new aliquot of antibodies. - Verify antibody activity using a different application (e.g., Western blot). |
| Incorrect primary antibody concentration | - Perform an antibody titration to determine the optimal concentration. |
| Incompatible primary antibody pair | - Test different antibody pairs that recognize distinct epitopes on Pic1. |
| Inactive ligase or polymerase | - Use fresh enzyme stocks. - Ensure proper storage and handling of enzymes. |
| Degraded PLA probes (oligonucleotide-conjugated secondary antibodies) | - Use a new batch of PLA probes. - Avoid repeated freeze-thaw cycles. |
| Suboptimal buffer conditions (pH, salt concentration) | - Prepare fresh buffers according to the protocol. - Ensure the pH is correct. |
| Procedural Errors | |
| Insufficient incubation times | - Increase the incubation time for primary antibodies, PLA probes, ligation, or amplification steps. |
| Suboptimal incubation temperatures | - Verify the accuracy of your incubator or thermal cycler. - Follow the recommended temperatures for each step. |
| Inefficient cell permeabilization (for intracellular targets) | - Optimize the concentration and incubation time of the permeabilization agent. |
| Inadequate washing steps | - Ensure all washing steps are performed thoroughly to reduce background, but avoid overly harsh washing that can detach cells or antibodies. |
| Sample-Related Problems | |
| Low expression of Pic1 protein in the sample | - Use a positive control cell line or tissue known to express high levels of Pic1. - Increase the amount of sample used. |
| Pic1 protein epitope is masked | - Consider antigen retrieval methods if working with fixed and embedded tissues. |
| Instrumentation | |
| Incorrect instrument settings (e.g., excitation/emission wavelengths, gain) | - Consult the instrument manual and the fluorophore specifications to ensure correct settings.[1] - Optimize the gain setting.[1] |
Experimental Protocols
General Protocol for a Pic1 Proximity Ligation Assay (PLA)
This protocol provides a general framework. Specific concentrations, volumes, and incubation times should be optimized for your particular antibodies and sample type.
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Sample Preparation:
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Culture cells on glass coverslips or prepare tissue sections on slides.
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Fix the samples with 4% paraformaldehyde for 15 minutes at room temperature.
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Wash twice with PBS.
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Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes (for intracellular targets).
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Wash twice with PBS.
-
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Blocking:
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Block with a suitable blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
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Primary Antibody Incubation:
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Dilute the pair of primary antibodies against Pic1 in the blocking buffer.
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Incubate the samples with the primary antibodies overnight at 4°C.
-
-
PLA Probe Incubation:
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Wash the samples three times with PBS.
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Dilute the PLA probes (secondary antibodies with attached oligonucleotides) in blocking buffer.
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Incubate with the PLA probes for 1 hour at 37°C.
-
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Ligation:
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Wash the samples twice with PBS.
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Add the ligation solution containing the connector oligonucleotides and ligase.
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Incubate for 30 minutes at 37°C.
-
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Amplification:
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Wash the samples twice with PBS.
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Add the amplification solution containing polymerase and fluorescently labeled probes.
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Perform rolling circle amplification according to the manufacturer's instructions.
-
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Detection:
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Wash the samples.
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Mount the coverslips on slides with mounting medium containing DAPI for nuclear staining.
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Image with a fluorescence microscope using the appropriate filters.
-
Visualizations
Caption: Workflow for the Pic1 Proximity Ligation Assay.
Caption: Decision tree for troubleshooting low signal in Pic1 PLA.
References
Improving the specificity of Pic1 PA probes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pic1 photoacoustic (PA) probes. The following information is designed to help you improve the specificity of your experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the Pic1 PA probe?
The this compound probe is an activatable small molecule probe designed for the photoacoustic imaging of specific enzyme activity. In its "off" state, the probe has a low photoacoustic signal. Upon interaction with its target enzyme, a specific chemical cleavage occurs, leading to a change in the molecule's structure. This "activated" form exhibits a strong photoacoustic signal at a specific wavelength, allowing for the detection of enzyme activity.[1][2]
Q2: What are the common causes of low signal-to-noise ratio (SNR) in my photoacoustic images?
A low signal-to-noise ratio can be attributed to several factors:
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Insufficient Probe Concentration: The local concentration of the activated Pic1 probe at the target site may be too low.
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Low Enzyme Activity: The target enzyme may have low expression or activity in your model system.
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Suboptimal Imaging Parameters: The laser fluence, wavelength, and ultrasound transducer frequency may not be optimized for the Pic1 probe.[3]
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Poor Light Delivery: Insufficient light penetration to the region of interest can lead to a weak photoacoustic signal.[4][5][6]
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High Background Signal: Endogenous absorbers like hemoglobin can create a high background signal, masking the signal from the probe.[7]
Q3: How can I reduce off-target binding and improve the specificity of the this compound probe?
Improving specificity is crucial for accurate imaging. Off-target binding occurs when the probe interacts with molecules other than its intended target.[8][9] Here are some strategies to enhance specificity:
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Optimize Probe Concentration: Using the lowest effective concentration of the Pic1 probe can minimize non-specific interactions.
-
Blocking Agents: In cell culture experiments, consider using blocking agents to saturate non-specific binding sites.
-
Control Experiments: Always include appropriate controls, such as a catalytically inactive version of the target enzyme or a scrambled version of the probe's targeting moiety, to quantify off-target effects.
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Probe Design: While the core Pic1 probe is set, future probe designs could incorporate modifications to enhance target affinity and reduce non-specific interactions.[1][10]
Troubleshooting Guides
Issue 1: Weak or No Photoacoustic Signal
This is a common issue that can be systematically addressed. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for weak or no photoacoustic signal.
Experimental Protocols:
-
Probe Integrity Check:
-
Prepare a stock solution of the this compound probe in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution in PBS to a known concentration.
-
Measure the absorbance spectrum using a spectrophotometer and compare it to the reference spectrum provided in the product datasheet. A significant deviation may indicate probe degradation.
-
-
In Vitro Enzyme Activity Assay:
-
Prepare a reaction buffer containing the purified target enzyme.
-
Add the this compound probe to the buffer at the recommended concentration.
-
Incubate the mixture at the optimal temperature for the enzyme.
-
Measure the photoacoustic signal at different time points to determine the rate of probe activation.
-
Include a negative control with a denatured enzyme or a known inhibitor.
-
Issue 2: High Background Signal and Low Specificity
High background can obscure the specific signal from the activated probe.
Caption: Troubleshooting workflow for high background signal.
Experimental Protocols:
-
Wavelength Optimization:
-
Acquire photoacoustic images at multiple wavelengths around the peak absorption of the activated Pic1 probe.
-
Also, acquire images at wavelengths where the background signal (e.g., from hemoglobin) is high and the probe signal is low.
-
This multi-wavelength data can be used for spectral unmixing to isolate the probe's signal from the background.
-
Quantitative Data Summary
The following tables provide hypothetical data to guide your experimental optimization.
Table 1: Effect of Probe Concentration on Signal-to-Background Ratio (SBR)
| Probe Concentration (µM) | Photoacoustic Signal (a.u.) | Background Signal (a.u.) | SBR |
| 1 | 50 | 25 | 2.0 |
| 5 | 200 | 60 | 3.3 |
| 10 | 450 | 150 | 3.0 |
| 20 | 500 | 300 | 1.7 |
This data suggests an optimal concentration around 5-10 µM for this hypothetical system.
Table 2: Impact of Laser Fluence on Photoacoustic Signal Intensity
| Laser Fluence (mJ/cm²) | Photoacoustic Signal (a.u.) |
| 5 | 150 |
| 10 | 320 |
| 15 | 480 |
| 20 | 510 |
Note: Always operate within the ANSI safety limits for laser exposure.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Development of Photoacoustic Probes for in Vivo Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Imaging of an Activatable Photoacoustic Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Performance Characteristics of Photoacoustic Imaging Probes with Varying Frequencies and Light-delivery Schemes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adjustable photoacoustic tomography probe improves light delivery and image quality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized light delivery probe using ball lenses for co-registered photoacoustic and ultrasound endo-cavity subsurface imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Towards clinical photoacoustic and ultrasound imaging: Probe improvement and real-time graphical user interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spiedigitallibrary.org [spiedigitallibrary.org]
- 8. Evidence of off-target probe binding in the 10x Genomics Xenium v1 Human Breast Gene Expression Panel compromises accuracy of spatial transcriptomic profiling | bioRxiv [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Photoacoustic Imaging Probes for Theranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Quantifying Phosphatidic Acid (PA) Isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of phosphatidic acid (PA) isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in accurately quantifying PA isomers?
A1: The accurate quantification of PA isomers presents several analytical challenges:
-
Low Abundance: PA is a low-abundance signaling lipid, making its detection and quantification difficult.[1]
-
Isomeric Complexity: PAs exist as a complex mixture of isomers, including regioisomers (differing in the position of fatty acyl chains on the glycerol (B35011) backbone, e.g., sn-1 vs. sn-2) and isomers with different fatty acyl chain compositions (e.g., varying chain lengths and degrees of unsaturation).[2][3][4] These isomers often have identical mass-to-charge ratios, making them indistinguishable by mass spectrometry alone.[5]
-
Extraction Efficiency: The polar nature of PA can lead to poor recovery during lipid extraction from biological matrices.[6][7][8]
-
Chromatographic Separation: Achieving baseline separation of all PA isomers is analytically demanding.[9][10]
-
Signal Suppression: The presence of other major polar lipid classes can suppress the ionization of PA species in the mass spectrometer.[6][7]
Q2: Which analytical platforms are best suited for PA isomer quantification?
A2: The choice of analytical platform depends on the specific research goals, balancing sensitivity, selectivity, and the need for structural information.[1] Liquid chromatography coupled with mass spectrometry (LC-MS) is the most common and powerful approach.[4] Here is a comparison of common MS platforms:
| Feature | Triple Quadrupole (QqQ) | Orbitrap | Quadrupole Time-of-Flight (Q-TOF) |
| Primary Strength | Targeted Quantification | High-Resolution Qualitative & Quantitative Analysis | Versatility in Qualitative & Quantitative Analysis |
| Typical Analysis Mode | Multiple Reaction Monitoring (MRM) | High-Resolution Full Scan & dd-MS/MS | Full Scan & Data-Dependent MS/MS |
| Mass Resolution | Low | High (up to 140,000 or more) | High (typically 20,000 - 40,000) |
| Mass Accuracy | N/A (Nominal Mass) | High (< 3 ppm)[6][7] | High (< 5 ppm) |
| Sensitivity (LOQ) | 0.1–110 pmol/mL (for a mix of phospholipids (B1166683) including PA)[1] | ~45 fmol on-column[6][7] | Data not readily available for PA; generally high sensitivity |
| Key Advantage for PA Analysis | Highest sensitivity and selectivity for known PA species. | Confident identification of unknown PA species and quantification. | Good for both discovery and targeted analysis. |
Q3: What are the recommended methods for extracting PA from biological samples?
A3: A modified Bligh & Dyer extraction is often recommended for improved recovery of polar lipids like PA.[1] The addition of 0.1 M hydrochloric acid to the extraction solvent can significantly increase the recovery of PA species by neutralizing the anionic phosphate (B84403) group, which improves its solubility in the organic phase.[6][7][8]
Troubleshooting Guide
Issue 1: Low PA Signal Intensity or Poor Recovery
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction | Use a modified Bligh & Dyer extraction with acidification (e.g., 0.1 M HCl) to improve the recovery of polar PA species.[6][7] |
| Ion Suppression | Improve chromatographic separation to resolve PA isomers from co-eluting, high-abundance lipids. Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective in separating PA from other major polar membrane lipids.[6][7] |
| Low Endogenous Levels | Increase the starting amount of biological material. Use a highly sensitive mass spectrometer, such as a Triple Quadrupole (QqQ) operating in MRM mode.[1] |
Issue 2: Inability to Separate PA Isomers
| Potential Cause | Troubleshooting Step |
| Inadequate Chromatographic Resolution | For separating regioisomers (sn-positional isomers), reversed-phase liquid chromatography (RPLC) is often more effective than HILIC. For separating isomers based on fatty acyl chain composition, both RPLC and HILIC can be optimized. Consider using a chiral stationary phase for separating specific enantiomers.[9] |
| Co-elution of Isomers | Optimize the chromatographic gradient (e.g., mobile phase composition, gradient slope, and flow rate) to improve separation. Increase the column length or use a column with a smaller particle size for higher efficiency. |
| Isomers with Identical Fragmentation Patterns | Employ advanced fragmentation techniques like ozone-induced dissociation (OzID) to pinpoint double bond positions within the fatty acyl chains.[2] For regioisomers, specific diagnostic fragment ions may be present in the tandem mass spectra that allow for their differentiation. |
Issue 3: Poor Peak Shape
| Potential Cause | Troubleshooting Step |
| Column Overload | Reduce the amount of sample injected onto the column. |
| Secondary Interactions with Column Stationary Phase | Add a small amount of a competing base or acid to the mobile phase to reduce peak tailing. Ensure the pH of the mobile phase is appropriate for the analyte and column chemistry. |
| Contamination in the HPLC System | Flush the system with a strong solvent to remove any contaminants.[11] Check for and replace any dirty or clogged frits or filters.[11] |
Experimental Protocols & Visualizations
Experimental Workflow for PA Isomer Quantification
The following diagram outlines a general workflow for the quantification of PA isomers from biological samples.
Caption: General workflow for PA isomer quantification.
Decision Tree for Method Selection
This diagram provides a decision-making framework for selecting the appropriate analytical method for your PA isomer quantification needs.
Caption: Decision tree for analytical method selection.
Simplified Signaling Pathway Involving PA
Phosphatidic acid is a key intermediate in the synthesis of other phospholipids and also acts as a signaling molecule, for example, by activating mTOR. Different PA isomers may have distinct signaling roles.
Caption: Simplified signaling role of PA isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Isomeric lipid signatures reveal compartmentalized fatty acid metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Isomers of Lipid A from Pseudomonas aeruginosa PAO1 by Liquid Chromatography with Tandem Mass Spectrometry with Higher-Energy Collisional Dissociation and Ultraviolet Photodissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchmgt.monash.edu [researchmgt.monash.edu]
- 5. biocompare.com [biocompare.com]
- 6. Quantitation of phosphatidic acid and lysophosphatidic acid molecular species using hydrophilic interaction liquid chromatography coupled to electrospray ionization high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of phosphatidic acid and lysophosphatidic acid molecular species using hydrophilic interaction liquid chromatography coupled to electrospray ionization high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isomer Selective Comprehensive Lipidomics Analysis of Phosphoinositides in Biological Samples by Liquid Chromatography with Data Independent Acquisition Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Composition analysis of positional isomers of phosphatidylinositol by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
Technical Support Center: Long-Term Storage of Phycocyanin (Pic1 PA)
This guide provides best practices, troubleshooting advice, and frequently asked questions regarding the long-term storage of Phycocyanin (Pic1 PA), a light-sensitive protein-pigment complex. Proper storage is critical to maintain its structural integrity, color, and biological activity for research and development applications.
Frequently Asked Questions (FAQs)
Q1: What are the ideal conditions for long-term storage of Phycocyanin?
For optimal long-term stability, Phycocyanin should be stored at low temperatures (4°C for short-term, -18°C or -20°C for long-term) in the dark, with the pH of the solution maintained between 5.5 and 6.0.[1][2][3][4] Lyophilized (freeze-dried) powder is the most stable form for extended storage.[5][6]
Q2: How does temperature affect Phycocyanin stability?
Phycocyanin is highly sensitive to heat.[7] It is generally stable at temperatures up to 45°C.[1][4][8] However, temperatures above 47°C cause a rapid decrease in its concentration and half-life.[1][2][7] Storing at elevated temperatures (e.g., 40°C) can lead to a 40% reduction in the Phycocyanin content within a month.[9] The highest stability for liquid solutions is observed at freezing temperatures (-18°C) or refrigeration (4°C).[3][10]
Q3: What is the optimal pH range for storing Phycocyanin solutions?
The maximum stability of Phycocyanin is observed in a slightly acidic pH range of 5.5 to 6.0.[1][2][4][11] It becomes unstable in highly acidic conditions (pH 4.0-4.8), which are close to its isoelectric point, leading to aggregation and precipitation.[7][12] At neutral (pH 7.0) or alkaline conditions, its stability, particularly at higher temperatures, is significantly reduced.[1][4]
Q4: Is it necessary to protect Phycocyanin from light?
Yes, protecting Phycocyanin from light is critical. It is a photosensitive molecule, and exposure to light, especially at higher intensities, accelerates its degradation.[7][13][14] Storing samples in the dark or in amber vials is strongly recommended for both short-term and long-term storage.[1][4] Continuous exposure to light can decrease the concentration by over 20% in just 36 hours.[1][4]
Q5: Which is better for long-term storage: liquid solution or lyophilized powder?
Lyophilized (freeze-dried) powder is significantly more stable and has a longer shelf life than liquid solutions.[5][6] For long-term storage, it is the recommended form. If you must store it in a liquid form, use a buffer at pH 5.5-6.0, add stabilizers if possible, and store at -20°C or below.
Q6: Can I add stabilizers to my Phycocyanin solution to improve its shelf life?
Yes, certain additives can enhance stability. Sugars such as glucose and sucrose (B13894) (at concentrations of 20-40%) have been shown to protect Phycocyanin from thermal degradation.[2][7][15] Sodium chloride (e.g., 2.5%) can also act as an effective preservative.[2] For applications in acidic conditions, whey protein isolate at low concentrations (0.05–0.1%) can help prevent color degradation.[16]
Q7: What are the visible signs of Phycocyanin degradation?
The primary sign of degradation is a loss of the characteristic brilliant blue color, which can be quantified by a decrease in absorbance at approximately 620 nm.[4] Other signs include the precipitation or aggregation of the protein in the solution, which is often observed when the pH is not optimal or after exposure to high temperatures.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of Phycocyanin.
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Loss of blue color (Decreased absorbance at ~620 nm) | Thermal Degradation: Storage temperature is too high (above 4°C).[7][9] | Verify storage unit temperature. Transfer samples to a -20°C or -80°C freezer for long-term storage. |
| Photodegradation: Exposure to ambient or direct light.[9][13] | Store samples in amber tubes or wrap containers in aluminum foil. Minimize light exposure during handling. | |
| Incorrect pH: The pH of the buffer is outside the optimal 5.5-6.0 range.[1][4] | Prepare fresh buffer and verify its pH. If possible, dialyze or re-buffer the sample into the correct pH range. | |
| Precipitation or Aggregation | pH at Isoelectric Point: The solution's pH is near 4.0-4.8, causing the protein to become insoluble.[7][12] | Adjust the pH of the solution to the 5.5-6.0 range. Centrifuge to remove existing precipitate before use. |
| Denaturation: Exposure to high temperatures has caused the protein to unfold and aggregate.[7] | Discard the sample, as thermal denaturation is often irreversible.[17] Review handling and storage protocols to prevent future occurrences. | |
| High-Pressure Effects: High-pressure processing can promote denaturation and aggregation.[7][17] | If using HPP, consider adding stabilizers like sugars, which can have a protective effect.[17] | |
| Inconsistent Experimental Results | Partial Degradation: The sample has partially degraded due to suboptimal storage, leading to lower activity or concentration. | Always use freshly thawed aliquots. Avoid repeated freeze-thaw cycles. |
| Subunit Dissociation: Harsh storage conditions can affect the protein's quaternary structure.[9] | Assess the purity and integrity of your sample using the A620/A280 ratio or SDS-PAGE before critical experiments. |
Quantitative Data on Phycocyanin Stability
This table summarizes the impact of various environmental factors on the stability of Phycocyanin.
| Parameter | Condition | Observation | Citations |
| Temperature | Up to 45°C | Generally stable. | [1][4][8] |
| 47°C | Considered a critical temperature where the half-life begins to decrease appreciably. | [1] | |
| 59°C | Concentration reduces to approximately 50% after 30 minutes of incubation. | [2] | |
| 60°C | Half-life at pH 7.0 is ~19 minutes, but increases to 30-44 minutes with added sugars. | [2] | |
| 4°C (vs. 40°C) | Less than 10% C-PC loss after one month in the dark. | [9] | |
| -18°C | Highest stability observed for liquid solutions over 45 days. | [3] | |
| pH | 5.5 - 6.0 | Optimal pH range for maximum stability. | [1][2][4] |
| 4.0 - 4.8 | Unstable range, close to the isoelectric point, leading to aggregation. | [7] | |
| 7.0 | Lower stability, especially at temperatures above 50°C. | [1][4] | |
| Light | 100 µmol m⁻² s⁻¹ | Protein concentration decreased by ~20% after 36 hours of continuous exposure. | [1][4] |
| Additives | 20-40% Glucose/Sucrose | Increases half-life from 19 min to 30-44 min at 60°C. | [2] |
| 2.5% Sodium Chloride | Increases half-life to 67 minutes at 60°C and pH 7.0. | [2] |
Experimental Protocols
Protocol: Spectrophotometric Assessment of Phycocyanin Stability
This protocol details a method to quantify the stability of a Phycocyanin solution after storage under specific stress conditions (e.g., elevated temperature).
Objective: To determine the percentage of Phycocyanin remaining after incubation under defined temperature, pH, and light conditions.
Materials:
-
Phycocyanin stock solution (in 0.1 M phosphate (B84403) buffer, pH 6.0)
-
Phosphate-citrate buffers at various pH values (if testing pH stability)
-
UV-Vis Spectrophotometer
-
Cuvettes (1 cm path length)
-
Calibrated water bath or incubator
-
Microcentrifuge tubes (amber or wrapped in foil)
-
Pipettes and tips
Methodology:
-
Preparation: Dilute the Phycocyanin stock solution with the appropriate buffer (e.g., pH 6.0 phosphate buffer) to achieve an initial absorbance (A620) of approximately 1.0. This is your initial sample (T=0).
-
Initial Measurement: Measure the absorbance of the T=0 sample at 620 nm and 280 nm. The ratio of A620/A280 is an indicator of purity. A ratio >0.7 is considered food-grade.[6]
-
Aliquoting: Aliquot the prepared Phycocyanin solution into several microcentrifuge tubes. Ensure these tubes are protected from light.
-
Stress Incubation: Place the aliquots in a calibrated water bath or incubator set to the desired stress temperature (e.g., 55°C).
-
Time-Point Sampling: At regular intervals (e.g., 0, 15, 30, 60, and 120 minutes), remove one aliquot from the incubator. Immediately place it on ice to stop any further degradation.
-
Post-Incubation Measurement: Before measuring, centrifuge the cooled aliquot at 10,000 x g for 5 minutes to pellet any precipitate. Measure the absorbance of the supernatant at 620 nm and 280 nm.
-
Data Analysis:
-
Calculate the Phycocyanin concentration (PC) in mg/mL for each time point using a validated formula, such as the Bennett and Bogorad equation: PC (mg/mL) = [(A620) - 0.474 * (A652)] / 5.34. (Note: This requires an additional reading at 652 nm).
-
Alternatively, calculate the Relative Concentration (CR) as a percentage of the initial concentration: CR (%) = (PC_t / PC_0) * 100, where PC_t is the concentration at time t and PC_0 is the initial concentration.
-
Plot CR (%) against time to visualize the degradation kinetics.
-
Visualized Workflows and Pathways
References
- 1. Physicochemical degradation of phycocyanin and means to improve its stability: A short review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the effect of temperature, time and pH on stability of phycocyanin extracted from Spirulina platensis [isfj.areeo.ac.ir]
- 4. tandfonline.com [tandfonline.com]
- 5. A novel method for double encapsulation of C-phycocyanin using aqueous two phase systems for extension of shelf life - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A review of recent strategies to improve the physical stability of phycocyanin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pnrjournal.com [pnrjournal.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Phycocyanin Thermo-photostability: An Accelerated Life-test Analysis [scielo.org.mx]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. whey-protein-improves-the-stability-of-c-phycocyanin-in-acidified-conditions-during-light-storage - Ask this paper | Bohrium [bohrium.com]
- 17. The Effect of Storage and Pasteurization (Thermal and High-Pressure) Conditions on the Stability of Phycocyanobilin and Phycobiliproteins - PMC [pmc.ncbi.nlm.nih.gov]
Pic1 Polyclonal Antibody (PA) Specificity Validation & Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the specificity of the Pic1 polyclonal antibody (PA). Following these guidelines is critical for ensuring accurate, reproducible, and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is antibody specificity and why is it critical to validate it for my Pic1 PA?
A1: Antibody specificity is the ability of an antibody to bind to its intended target, the Pic1 protein, without binding to other unintended proteins (off-targets).[1] Polyclonal antibodies are heterogeneous mixtures of antibodies that recognize multiple epitopes on the target antigen.[2] While this can increase signal sensitivity, it also carries a risk of cross-reactivity with other proteins. Validating the this compound is essential to ensure that the signal you detect in your experiments is truly from Pic1, thereby preventing false positives and ensuring the reproducibility of your results.[3]
Q2: What is the "gold standard" for antibody specificity validation?
A2: Genetic strategies, such as using knockout (KO) cell lines or tissues, are considered the gold standard for validating antibody specificity.[4] In a KO model, the gene for the target protein (Pic1) is deleted or deactivated using a technique like CRISPR-Cas9.[5][6] A truly specific Pic1 antibody should show a strong signal in the normal (wild-type) sample and no signal in the KO sample. This provides the most unambiguous assessment of antibody specificity.[6]
Q3: My lab doesn't have a Pic1 knockout model. What are the alternative validation strategies?
A3: If a knockout model is unavailable, several other robust methods can be used:
-
Knockdown (KD) using siRNA/shRNA: This method reduces the expression of the target protein by degrading its mRNA.[3][5] A significant reduction in signal in the knockdown sample compared to a control is a strong indicator of specificity. This is a preferred strategy for essential genes where a knockout would be lethal to the cells.[6]
-
Independent Antibody Validation: Use a second, different antibody that recognizes a non-overlapping epitope on the Pic1 protein.[1][7] If both antibodies produce a similar staining pattern or Western blot result across different samples, it increases confidence in the specificity of both.[8]
-
Orthogonal Validation: Use a non-antibody-based method, such as mass spectrometry, to quantify Pic1 protein levels across a panel of cell lines or tissues. Then, perform your antibody-based assay (e.g., Western Blot) on the same panel. A high correlation between the two methods provides strong evidence of specificity.[1][8][9]
-
Recombinant Protein Expression: Use a cell line that does not normally express Pic1 and transfect it to overexpress the Pic1 protein. This engineered cell line serves as an excellent positive control, while the untransfected parental cell line is the negative control.[8][10]
Q4: Is a clean Western Blot with a single band at the correct molecular weight sufficient for validation?
A4: While observing a single band at the expected molecular weight in a Western Blot is a good first step, it is not sufficient on its own to prove specificity.[10][11] Other proteins in the lysate could coincidentally have the same molecular weight. The presence of multiple bands could indicate non-specific binding, but could also represent splice variants or post-translational modifications of the Pic1 target.[10][11] Therefore, Western blotting should always be combined with other validation methods, such as using knockout/knockdown lysates, for definitive proof of specificity.[3]
Experimental Validation Workflow
The following diagram outlines a recommended workflow for comprehensively validating the specificity of your this compound.
Caption: A stepwise workflow from initial screening to gold-standard and application-specific validation.
Troubleshooting Guides
Q: Why am I seeing multiple bands in my Western Blot with the this compound?
A: This is a common issue. Use the following decision tree to diagnose the problem.
Caption: A decision tree to diagnose the cause of multiple bands in a Western Blot.
Q: How can I reduce high background or non-specific staining in Immunofluorescence (IF) / Immunohistochemistry (IHC)?
A: High background can obscure your specific signal. Consider these common causes and solutions:
-
Primary Antibody Concentration Too High: This is a frequent cause of non-specific binding.[12]
-
Solution: Perform a titration experiment to determine the optimal, lowest concentration of this compound that still provides a strong specific signal with low background.
-
-
Insufficient Blocking: The blocking step is crucial to prevent antibodies from binding non-specifically to the tissue or slide.[13]
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be binding non-specifically to the tissue.[13]
-
Solution: Run a "secondary antibody only" control (omit the primary antibody incubation). If staining is observed, use a pre-adsorbed secondary antibody to reduce cross-reactivity.[14]
-
-
Inadequate Washing: Insufficient washing may not remove all unbound antibodies.
-
Solution: Increase the number and duration of wash steps. You can also add a small amount of detergent like Tween-20 to your wash buffer to increase stringency.[14]
-
-
Endogenous Peroxidase/Autofluorescence: The tissue itself may have properties that create background.
Quantitative Data Summaries
Presenting quantitative data is key to robustly documenting antibody performance.
Table 1: Example Titration of this compound in Western Blot
| This compound Dilution | Signal Intensity (Target Band) | Background Intensity | Signal-to-Noise Ratio | Recommendation |
| 1:250 | 98,500 | 25,000 | 3.9 | High background |
| 1:500 | 92,300 | 11,500 | 8.0 | Good |
| 1:1000 | 81,400 | 4,500 | 18.1 | Optimal |
| 1:2000 | 45,200 | 3,800 | 11.9 | Signal weakening |
| 1:4000 | 21,600 | 3,500 | 6.2 | Too dilute |
Table 2: Cross-Reactivity Profile of this compound by ELISA
| Antigen Coated on Plate | This compound Binding (OD 450nm) | % Cross-Reactivity vs. Pic1 | Interpretation |
| Pic1 Recombinant Protein | 2.850 | 100% | Target |
| Pic2 Recombinant Protein | 0.115 | 0.5% | Negligible |
| Pic3 Recombinant Protein | 0.109 | 0.3% | Negligible |
| BSA (Negative Control) | 0.098 | 0.0% | No binding |
Note: Pic2 and Pic3 are hypothetical proteins with high sequence homology to Pic1.
Key Experimental Protocols
Protocol 1: Western Blot for Specificity Assessment using Wild-Type (WT) and Pic1 Knockout (KO) Lysates
-
Protein Quantification: Determine the protein concentration of both WT and Pic1 KO cell lysates using a Bradford or BCA assay.
-
Sample Preparation: For each sample, mix 20-30 µg of total protein with 4X Laemmli sample buffer. Boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the prepared samples into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris). Also, load a molecular weight marker. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. Ensure the membrane is activated with methanol (B129727) if using PVDF.[16]
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature with gentle agitation. This step is critical to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Dilute the this compound to its optimal concentration (determined by titration) in blocking buffer. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 7).
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane. Image the resulting signal using a digital imager.
-
Analysis: Compare the WT and KO lanes. A specific this compound will show a distinct band at the correct molecular weight in the WT lane and a complete absence of this band in the KO lane.[3]
Protocol 2: Immunoprecipitation-Mass Spectrometry (IP-MS) for Target Identification
This protocol confirms the identity of the protein that the this compound binds to in a complex mixture.
References
- 1. cusabio.com [cusabio.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. huabio.com [huabio.com]
- 4. Five pillars to determine antibody specificity [abcam.com]
- 5. Knockout and Knockdown Antibody Validation | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Raising the Bar for Antibody Validation: Knockouts, Knockdowns and Beyond - Behind the Bench [thermofisher.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Antibody validation - The Human Protein Atlas [v19.proteinatlas.org]
- 9. Antibody Applications and Validation | Antibodies.com [antibodies.com]
- 10. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. IHC Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Tips and Techniques for Troubleshooting Immunohistochemistry (IHC) [sigmaaldrich.com]
- 14. arigobio.com [arigobio.com]
- 15. Immunohistochemistry Troubleshooting | Antibodies.com [antibodies.com]
- 16. biomol.com [biomol.com]
Technical Support Center: Minimizing Off-Target Effects of PICK1 Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PICK1 PA (Phosphoinositide Analog) and other small molecule inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and minimize off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is PICK1 and why is it a therapeutic target?
A1: PICK1 (Protein Interacting with C Kinase 1) is a scaffolding protein that plays a crucial role in regulating the trafficking of various membrane proteins, most notably the GluA2 subunit of AMPA receptors.[1][2] It contains a PDZ domain for protein-protein interactions and a BAR domain that senses and induces membrane curvature by binding to phosphoinositides.[1][3][4] Due to its involvement in synaptic plasticity, PICK1 is a key target in conditions like neuropathic pain and cocaine addiction.[1][5][6][7][8]
Q2: What are "Pic1 PA analogs" and how do they work?
A2: "this compound analogs" generally refer to small molecules designed to modulate PICK1 function. This can include compounds that mimic phosphoinositides to interact with the BAR domain or, more commonly, inhibitors that target the PDZ domain to block its interaction with binding partners like the GluA2 subunit of AMPA receptors.[9][10] An example of a well-studied small molecule inhibitor is FSC231, which binds to the PICK1 PDZ domain.[10][11][12]
Q3: What are the known off-target effects of PICK1 inhibitors?
A3: Off-target effects for small molecule inhibitors are a significant concern. For PICK1 PDZ domain inhibitors like FSC231, a primary concern is the lack of specificity against other PDZ domain-containing proteins. However, studies have shown that FSC231 does not bind to the PDZ domains of PSD-95 and GRIP1, suggesting a degree of selectivity.[10][11] For any novel compound, potential off-target effects could include interactions with other PDZ domains, kinases, or other protein families, leading to unintended biological consequences.[13][14][15][16]
Q4: Can off-target effects of a PICK1 inhibitor be beneficial?
A4: In some instances, what is initially considered an "off-target" effect can contribute to the therapeutic outcome through a process known as polypharmacology. For example, an inhibitor might concurrently engage multiple pathways that are beneficial for treating a complex disease.[13] However, this must be carefully characterized, as unintended interactions are more commonly associated with adverse effects.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with PICK1 inhibitors.
Issue 1: Inconsistent or unexpected phenotypic results.
-
Question: My experimental results are not consistent, or I'm observing a phenotype that contradicts the known function of PICK1. What could be the cause?
-
Answer: This could be due to off-target effects of your compound. The inhibitor may be interacting with other proteins that have opposing or confounding biological functions.[13] It is also possible that the inhibitor is affecting a negative feedback loop in the signaling pathway.
-
Troubleshooting Steps:
-
Validate with a Structurally Unrelated Inhibitor: Use a different inhibitor that targets PICK1 but has a distinct chemical structure. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Genetic Knockdown: Use siRNA or CRISPR to specifically reduce PICK1 expression. If the phenotype of the genetic knockdown matches that of the inhibitor, it strongly supports an on-target mechanism.[13]
-
Perform a Kinase Profile: Screen your inhibitor against a broad panel of kinases to identify potential off-target interactions, as many small molecules show cross-reactivity with kinases.[13][17][18][19]
-
Phospho-proteomics: Analyze global changes in protein phosphorylation after treating cells with your inhibitor to identify unexpectedly affected signaling pathways.[13]
-
-
Issue 2: High levels of cytotoxicity at low inhibitor concentrations.
-
Question: My cells are dying even at low concentrations of the PICK1 inhibitor. What should I do?
-
Answer: High toxicity can indicate that the inhibitor is affecting proteins essential for cell survival.
-
Troubleshooting Steps:
-
Titrate the Inhibitor Concentration: Determine the lowest effective concentration that engages PICK1 without causing widespread cell death.
-
Assess Apoptosis: Use assays such as Annexin V staining or caspase-3 cleavage to determine if the cell death is apoptotic.[13]
-
Consult Off-Target Databases: Check publicly available databases to see if your compound or similar structures are known to interact with pro-survival proteins like AKT or ERK.[13]
-
-
Issue 3: Difficulty confirming target engagement in cells.
-
Question: I'm not sure if my compound is actually binding to PICK1 inside the cell. How can I verify this?
-
Answer: Confirming that your inhibitor binds to its intended target in a cellular environment is crucial.
-
Troubleshooting Steps:
-
Cellular Thermal Shift Assay (CETSA): This assay is based on the principle that a protein becomes more thermally stable when bound to a ligand. By heating cell lysates treated with your inhibitor to various temperatures and then quantifying the amount of soluble PICK1, you can confirm target engagement.[20][21][22][23][24]
-
Co-immunoprecipitation (Co-IP): Pre-treat cells with your inhibitor and then perform a Co-IP of PICK1 and a known binding partner (e.g., GluA2). A reduction in the interaction between PICK1 and its partner in the presence of the inhibitor suggests target engagement.[10]
-
-
Issue 4: Inconsistent results in a Fluorescence Polarization (FP) assay.
-
Question: I'm using a Fluorescence Polarization assay to measure the binding of my inhibitor to PICK1, but the results are variable. What could be the problem?
-
Answer: FP assays are sensitive to various factors.
-
Troubleshooting Steps:
-
Check for Autofluorescence: Your compound may be fluorescent at the excitation and emission wavelengths of your tracer, interfering with the signal.
-
Ensure Purity of Reagents: The purity of your fluorescently labeled peptide (tracer) and PICK1 protein is critical. Unlabeled peptides can compete for binding, and impurities in the protein can cause light scattering.[25]
-
Optimize Buffer Conditions: High concentrations of glycerol (B35011) or the presence of detergents can affect polarization values. Ensure your buffer does not have intrinsic fluorescence.[26]
-
Use Low-Binding Plates: Some compounds and peptides can adhere to the surface of standard microplates. Use non-binding surface plates to minimize this.[27]
-
-
Quantitative Data on PICK1 Inhibitors
The following table summarizes the binding affinities of known inhibitors for the PICK1 PDZ domain.
| Inhibitor | Target Domain | Binding Affinity (Ki) | Notes | Reference |
| FSC231 | PICK1 PDZ | ~10.1 µM | Does not bind to PDZ domains of PSD-95 or GRIP1. | [10][11][12] |
| TAT-P4-(C5)2 | PICK1 PDZ | ~2 nM | A cell-permeable, bivalent peptide inhibitor. | [28] |
| GluR2 C-terminal peptide | PICK1 PDZ | ~9.8 µM | Endogenous peptide ligand. | [10] |
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Principle: This method assesses the thermal stability of a target protein upon ligand binding in a cellular environment. Ligand-bound proteins are generally more resistant to heat-induced denaturation.[20][21][22][23][24]
-
Methodology:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with the desired concentrations of the PICK1 inhibitor or vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a set time (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer containing protease inhibitors.
-
Centrifugation: Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of soluble PICK1 at each temperature point using Western blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble PICK1 against temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the inhibitor-treated samples compared to the control indicates target engagement.
-
2. Kinome Profiling for Off-Target Identification
-
Principle: To assess the selectivity of a PICK1 inhibitor, its activity against a broad panel of protein kinases is measured. This is important as many small molecule inhibitors have off-target effects on kinases.[17][18][19]
-
Methodology:
-
Compound Submission: Provide your PICK1 inhibitor to a commercial service provider that offers kinome profiling services.
-
Assay Format: The service will typically use a high-throughput in vitro method, such as a radiometric assay or a fluorescence-based assay, to measure the inhibitory activity of your compound against a large panel of purified kinases (often >300).
-
Data Analysis: The results are usually provided as the percent inhibition at a given concentration or as IC50 values for each kinase. This data allows you to identify any kinases that are potently inhibited by your compound, indicating potential off-targets.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. The Scaffold Protein PICK1 as a Target in Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PICK1 - Wikipedia [en.wikipedia.org]
- 3. Clustering and synaptic targeting of PICK1 requires direct interaction between the PDZ domain and lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clustering and synaptic targeting of PICK1 requires direct interaction between the PDZ domain and lipid membranes [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Peripheral Action of PICK1 Inhibition in Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PICK1-Deficient Mice Exhibit Impaired Response to Cocaine and Dysregulated Dopamine Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Administration of a novel high affinity PICK1 PDZ domain inhibitor attenuates cocaine seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liposomal Encapsulated FSC231, a PICK1 Inhibitor, Prevents the Ischemia/Reperfusion-Induced Degradation of GluA2-Containing AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. tribioscience.com [tribioscience.com]
- 12. PICK1 PDZ Domain Inhibitor, FSC231 The PICK1 PDZ Domain Inhibitor, FSC231 controls the biological activity of PICK1. This small molecule/inhibitor is primarily used for Neuroscience applications. | Sigma-Aldrich [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pamgene.com [pamgene.com]
- 18. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. kinaselogistics.com [kinaselogistics.com]
- 20. benchchem.com [benchchem.com]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Publications — CETSA [cetsa.org]
- 24. tandfonline.com [tandfonline.com]
- 25. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. A high-affinity, bivalent PDZ domain inhibitor complexes PICK1 to alleviate neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Pic1 Photoacoustic Imaging Resolution
Welcome to the technical support center for the Pic1 Photoacoustic (PA) Imaging System. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the resolution of their PA imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that determine the resolution of my Pic1 PA imaging system?
A1: The spatial resolution in photoacoustic imaging is primarily determined by two main factors: optical resolution and acoustic resolution.[1][2] Depending on the configuration of your Pic1 system, either the optical focus or the acoustic focus will be the limiting factor.
-
Optical-Resolution Photoacoustic Microscopy (OR-PAM): In this mode, the lateral resolution is determined by the size of the focused laser spot. Tighter optical focusing leads to higher resolution.[1][3]
-
Acoustic-Resolution Photoacoustic Microscopy (AR-PAM): In AR-PAM, the lateral resolution is governed by the focal spot size of the ultrasonic transducer. Higher frequency and larger numerical aperture (NA) transducers provide better resolution.[1][4]
Axial resolution, in both configurations, is determined by the bandwidth of the ultrasonic transducer; a wider bandwidth results in better axial resolution.[1]
Q2: I am observing blurry images. What are the common causes and how can I improve the sharpness?
A2: Blurry images, or poor spatial resolution, can stem from several issues. Here are some common causes and solutions:[5]
-
Incorrect Focusing: Ensure that both the optical laser beam and the acoustic transducer are properly focused on the region of interest.
-
Acoustic Attenuation: Higher frequency acoustic waves, which carry high-resolution information, are more strongly attenuated in tissue.[6][7][8][9] This can lead to a loss of resolution at greater imaging depths. Consider using a lower frequency transducer for deeper imaging, although this will be at the expense of the best possible resolution.
-
Low Signal-to-Noise Ratio (SNR): A low SNR can obscure fine details. See the troubleshooting section on improving SNR for detailed guidance.
-
Image Reconstruction Artifacts: The algorithm used to reconstruct the PA image can introduce blurring. Ensure you are using an appropriate reconstruction algorithm for your setup.[10][11]
Q3: What are image artifacts in PA imaging and how can I identify and mitigate them?
A3: Image artifacts are features in the image that do not correspond to the actual structure of the sample. They can obscure details and be misinterpreted as real signals.[10][11] Common artifacts include:
-
Out-of-Plane Artifacts: Signals generated from absorbers located outside the imaging plane can be detected and incorrectly reconstructed within the image.[12]
-
Mitigation: A method involving the axial displacement of the ultrasound transducer can help differentiate and remove these artifacts.[12]
-
-
In-Plane Artifacts (Reflection Artifacts): Acoustic reflections from strong absorbers or interfaces can create false signals within the imaging plane.[12]
-
Mitigation: Using multi-wavelength excitation can help identify and remove these artifacts by analyzing the spectral response of the signals.[12]
-
-
Limited-View Artifacts: If the transducer array does not surround the imaging object, it can lead to distortions and loss of detail in the reconstructed image.[10][11]
Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments with the this compound imaging system.
Issue 1: Low Image Resolution
If you are experiencing lower than expected resolution, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Resolution
Caption: Troubleshooting workflow for low image resolution.
Issue 2: Low Signal-to-Noise Ratio (SNR)
A low SNR can significantly degrade image quality and resolution.
Methods to Improve SNR
| Method | Description | Considerations |
| Increase Laser Energy | Higher laser pulse energy will generate a stronger PA signal. | Be cautious not to exceed the laser safety limits for biological tissue to avoid damage. |
| Signal Averaging | Averaging multiple frames can reduce random noise.[13] | This will decrease the temporal resolution (imaging speed). The improvement in SNR is proportional to the square root of the number of frames averaged.[13] |
| Use a Low-Noise Amplifier | Amplify the detected PA signal with a high-quality, low-noise amplifier. | Ensure the amplifier bandwidth matches the transducer's bandwidth. |
| Optimize Transducer Selection | Use a transducer with high sensitivity at the desired frequency range. | There is often a trade-off between sensitivity, bandwidth, and center frequency. |
| Improve Acoustic Coupling | Ensure good acoustic coupling between the sample and the transducer using ultrasound gel or water. | Air gaps can cause significant signal loss. |
| Post-processing Algorithms | Apply denoising filters or more advanced algorithms like deep learning-based methods.[14] | Excessive filtering can blur the image and reduce resolution.[15] |
Issue 3: Image Artifacts
Refer to the FAQ section on image artifacts for identification and mitigation strategies. The following workflow outlines a general approach to addressing artifacts.
Workflow for Artifact Reduction
Caption: General workflow for reducing common PA imaging artifacts.
Advanced Techniques for Resolution Enhancement
For users seeking to push the boundaries of the Pic1 system's resolution capabilities, several advanced techniques can be employed.
| Technique | Principle | Typical Resolution Improvement | Reference |
| Super-resolution Fluctuation Analysis | Exploits temporal fluctuations in the PA signal from flowing absorbers (e.g., red blood cells) to reconstruct an image that surpasses the acoustic diffraction limit. | Can break the acoustic diffraction limit. | [3][16] |
| Nonlinear Photoacoustics | Utilizes nonlinear effects like optical saturation to achieve sub-diffraction resolution. This can resolve features smaller than the optical diffraction limit. | Can achieve resolution on the order of tens of nanometers. | [3] |
| Deconvolution Algorithms | Computationally removes the blurring effect of the imaging system's point spread function (PSF) to enhance image sharpness. | Dependent on the accuracy of the PSF estimation. | [3] |
| Deep Learning Enhancement | Uses trained neural networks to improve resolution and reduce noise and artifacts from PA images. | Significant improvements in SNR and resolution have been demonstrated. | [14] |
Experimental Protocols
Protocol 1: Characterizing System Resolution
This protocol describes how to measure the lateral and axial resolution of your this compound imaging system.
Materials:
-
A phantom containing micro-resolution targets (e.g., a sharp-edged object or microspheres of a known small diameter).
-
Ultrasound gel for coupling.
Procedure:
-
System Setup:
-
Position the resolution phantom under the PA imaging head.
-
Ensure optimal acoustic coupling using ultrasound gel.
-
Set the laser wavelength and energy to levels that provide a good signal from the phantom.
-
-
Image Acquisition:
-
Acquire a PA image of the resolution target. For a sharp edge, orient the edge perpendicular to the direction in which you are measuring the resolution.
-
For microspheres, acquire an image of an isolated microsphere.
-
-
Data Analysis (Lateral Resolution):
-
Draw a line profile across the image of the sharp edge or through the center of the microsphere image.
-
For the sharp edge, the line spread function (LSF) is the derivative of this profile. The Full Width at Half Maximum (FWHM) of the LSF is the lateral resolution.
-
For the microsphere, the FWHM of the line profile directly gives the lateral resolution.
-
-
Data Analysis (Axial Resolution):
-
Analyze the A-line signal (the signal along the depth direction) from a point absorber or a reflective surface.
-
The FWHM of the envelope of the PA signal in the axial direction corresponds to the axial resolution.
-
Protocol 2: Artifact Removal using Transducer Displacement
This protocol is for mitigating out-of-plane artifacts.[12]
Procedure:
-
Initial Image Acquisition: Acquire a PA image at the initial transducer position (z = 0).
-
Transducer Displacement: Axially displace the transducer by a small, known distance (e.g., Δz).
-
Second Image Acquisition: Acquire a second PA image at the new transducer position.
-
Image Comparison:
-
In-plane features will remain at the same relative position in both images.
-
Out-of-plane artifacts will appear to shift in depth due to the change in distance to the transducer.
-
-
Artifact Removal: By comparing the two images, signals that have shifted can be identified as out-of-plane artifacts and computationally removed.
For further assistance, please contact our technical support team with your experimental details and any acquired images.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Advances in super-resolution photoacoustic imaging - Shi - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
- 4. Resolution Enhancement Strategies in Photoacoustic Microscopy: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eminenture.com [eminenture.com]
- 6. mdpi.com [mdpi.com]
- 7. arxiv.org [arxiv.org]
- 8. Breaking the resolution limit in photoacoustic imaging using non-negativity and sparsity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Artifacts in Photoacoustic Imaging: Origins and Mitigations [arxiv.org]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. Reducing artifacts in photoacoustic imaging by using multi-wavelength excitation and transducer displacement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4nsi.com [4nsi.com]
- 14. Adaptive enhancement of acoustic resolution photoacoustic microscopy imaging via deep CNN prior - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Phosphatidic Acid (PA) Quantification in Complex Mixtures
Welcome to the technical support center for the quantification of phosphatidic acid (PA) in complex biological mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, execution, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in accurately quantifying phosphatidic acid (PA) in complex biological samples?
A1: The accurate quantification of PA in complex mixtures like cell lysates or tissues presents several challenges:
-
Low Abundance: PA is a low-abundance phospholipid compared to other major membrane lipids, making its detection and quantification difficult.[1]
-
Extraction Efficiency: The choice of lipid extraction method significantly impacts PA recovery. Traditional methods may not be optimal for this anionic lipid.[1][2]
-
Ion Suppression: The high concentration of other lipids and matrix components can suppress the ionization of PA in the mass spectrometer, leading to underestimation.[1]
-
Isomer Interference: PA exists as a complex mixture of molecular species with different fatty acyl chains, which can be challenging to separate and quantify individually.
-
In-source Fragmentation: Other phospholipids (B1166683) can fragment within the mass spectrometer's ion source, artificially generating PA and leading to overestimation.[1]
-
Chemical Stability: PA can be susceptible to degradation during sample handling and extraction, particularly under strong acidic conditions which can lead to the formation of cyclic PA.[3][4]
Q2: Which analytical technique is most suitable for PA quantification?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technique for the sensitive and specific quantification of PA species.[1][5] Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for the separation of PA from other phospholipid classes, minimizing ion suppression and isomeric interference.[1][3] High-resolution mass spectrometers, such as Orbitrap and Q-TOF instruments, can provide accurate mass measurements for confident identification, while triple quadrupole mass spectrometers are the gold standard for targeted quantification due to their high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.[1][3]
Q3: How can I improve the extraction of PA from my samples?
A3: To improve PA extraction efficiency, consider the following:
-
Modified Bligh & Dyer Method: The addition of a mild acid (e.g., 0.1 M HCl) to the traditional Bligh & Dyer extraction solvent system can significantly increase the recovery of acidic lipids like PA.[1][3]
-
Single-Phase Extraction: A single-extraction method using a polar solvent mixture (e.g., chloroform (B151607)/isopropanol/methanol (B129727)/water) can offer comparable results to more labor-intensive methods and reduce the potential for error.[6][7]
-
Use of Internal Standards: Spiking samples with an appropriate internal standard (e.g., a PA species with odd-chain fatty acids not present in the sample, like 17:0/17:0-PA) before extraction is crucial to correct for variability in extraction efficiency and matrix effects.[8]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low PA Signal Intensity | - Inefficient extraction. - Ion suppression from co-eluting lipids. - Low abundance in the sample. - Incorrect MS settings. | - Optimize the lipid extraction protocol (e.g., modified Bligh & Dyer). - Improve chromatographic separation using HILIC to separate PA from major phospholipid classes. - Increase the amount of starting material if possible. - Ensure MS parameters (e.g., ionization mode, collision energy) are optimized for PA analysis.[8][9][10] |
| Poor Peak Shape (Tailing) | - Interaction of the phosphate (B84403) group with the analytical column or system. - Suboptimal mobile phase composition. | - Add a small amount of a weak acid (e.g., 0.5% formic acid) to the mobile phase to improve peak shape.[1] - Use a column specifically designed for lipid analysis. |
| High Variability Between Replicates | - Inconsistent sample preparation and extraction. - Pipetting errors. - System instability (LC or MS). | - Ensure meticulous and consistent execution of the sample preparation protocol. - Use a reliable internal standard added at the beginning of the workflow. - Perform regular system suitability checks and maintenance.[11] |
| Artificially High PA Levels | - In-source fragmentation of other phospholipids. - Contamination from labware or reagents. | - Use chromatographic methods (like HILIC) to separate PA from other lipid classes before MS detection.[1] - Use high-purity solvents and glass vials to minimize contamination. - Analyze a blank sample to check for background signals. |
Experimental Protocols
Protocol 1: Modified Bligh & Dyer Lipid Extraction for Enhanced PA Recovery
This protocol is adapted for cultured cells and aims to improve the extraction efficiency of phosphatidic acid.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
Internal Standard (e.g., 17:0/17:0-PA) in methanol
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen gas evaporator
Procedure:
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Scrape the cells in a minimal volume of PBS and transfer to a glass centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the internal standard to the cell suspension.
-
Solvent Addition: Add 2 mL of methanol to the cell suspension. Vortex thoroughly for 1 minute.
-
Chloroform Addition: Add 1 mL of chloroform and vortex for 1 minute.
-
Acidification and Phase Separation: Add 1 mL of chloroform and 1 mL of 0.1 M HCl. Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C to separate the phases.
-
Organic Phase Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Re-extraction: Add 2 mL of chloroform to the remaining aqueous phase, vortex for 1 minute, and centrifuge again. Collect the lower organic phase and combine it with the first extract.
-
Drying: Evaporate the pooled organic phase to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., isopropanol/methanol).
Quantitative Data Summary
Table 1: Comparison of Lipid Extraction Efficiencies for PA and LPA Species
| Lipid Species | Modified Bligh & Dyer Recovery (relative to conventional) | MTBE Extraction Recovery (relative to conventional) | 1-Butanol Extraction Recovery (relative to conventional) |
| PA Species | ~1.2-fold increase | Losses of 69% or more | Not specified |
| LPA Species | >15-fold increase | Losses of 69% or more | Not specified |
Data synthesized from Triebl et al. (2014).[1]
Table 2: LC-MS/MS Parameters for PA Quantification
| Parameter | Setting |
| Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Ionization Mode | Negative Ion Electrospray (ESI-) |
| Mass Analyzer | Triple Quadrupole or Orbitrap |
| Scan Mode | Multiple Reaction Monitoring (MRM) or Full Scan with data-dependent MS/MS |
| Limit of Quantitation | As low as 45 fmol on column |
| Dynamic Range | Up to 3 orders of magnitude |
Data synthesized from Triebl et al. (2014) and Buré et al. (2014).[1][8]
Visualizations
Caption: Experimental workflow for PA quantification.
Caption: Simplified PA signaling pathway.
References
- 1. Quantitation of phosphatidic acid and lysophosphatidic acid molecular species using hydrophilic interaction liquid chromatography coupled to electrospray ionization high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Challenges in accurate quantitation of lysophosphatidic acids in human biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphatidic Acid - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Lipidomics Approach to Measure Phosphatidic Acid Species in Subcellular Membrane Fractions Obtained from Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shimadzu.at [shimadzu.at]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. rsc.org [rsc.org]
Validation & Comparative
Comparing Pic1 PA to other phosphatidic acid species
An Objective Comparison of Phosphatidic Acid Species for Researchers and Drug Development Professionals
Introduction
Phosphatidic acid (PA) is a fundamental glycerophospholipid that acts as a precursor for the synthesis of other lipids and as a critical second messenger in a multitude of cellular signaling pathways.[1][2] The specific molecular species of PA, characterized by their fatty acid chain composition, can vary significantly depending on the enzymatic pathway responsible for their generation. These structural differences can lead to distinct downstream signaling events and cellular functions.[3][4] This guide provides a comparative overview of different phosphatidic acid species, focusing on their enzymatic origins, key characteristics, and the experimental methods used for their study.
While this guide aims to be a comprehensive resource, the term "Pic1 PA" did not correspond to a specifically identifiable phosphatidic acid species in our literature search. Therefore, this comparison focuses on well-characterized classes of PA that are of significant interest to researchers in cell biology and drug development.
Comparative Analysis of Phosphatidic Acid Species
The cellular pool of PA is generated by three primary enzymatic pathways, each producing PA with potentially different acyl chain compositions and subcellular localizations.[5] A fourth category, synthetic PAs, are invaluable tools for in vitro studies.
| Feature | Diacylglycerol Kinase (DGK)-Generated PA | Phospholipase D (PLD)-Generated PA | Lysophosphatidic Acid Acyltransferase (LPAAT)-Generated PA | Synthetic PA (e.g., DOPA) |
| Primary Precursor(s) | Diacylglycerol (DAG)[6][7] | Phosphatidylcholine (PC)[2][8] | Lysophosphatidic Acid (LPA)[9][10][11] | Synthetic precursors |
| Typical Acyl Chain Composition | Often polyunsaturated, depending on the precursor DAG from PLC activity.[4][12] | Tends to be more saturated and monounsaturated.[4] | Varies depending on the specific LPAAT isoform and available fatty acyl-CoAs.[9] | Homogeneous and defined (e.g., two oleoyl (B10858665) chains in DOPA).[13][14] |
| Primary Cellular Role | Termination of DAG signaling, initiation of PA signaling.[6] | Response to a wide range of stimuli, including hormones and stress.[15] | De novo synthesis of phospholipids (B1166683) and membrane remodeling.[9][16] | In vitro assays, liposome (B1194612) and artificial membrane preparation.[17][18] |
| Key Signaling Functions | Modulation of immune cell function, regulation of Ras signaling.[6] | Activation of mTOR, regulation of vesicular trafficking.[6][15] | Can influence cell signaling by contributing to specific PA pools.[10][16] | Used to study the biophysical effects of PA and its interaction with proteins.[14] |
Signaling Pathways of Phosphatidic Acid Generation
The enzymatic pathways that generate PA are integral to cellular signaling networks. Below are simplified diagrams illustrating these key pathways.
Caption: DGK-mediated generation of PA from DAG.
Caption: PLD-mediated generation of PA from PC.
Caption: LPAAT-mediated generation of PA from LPA.
Experimental Protocols for the Study of Phosphatidic Acid
Accurate quantification and characterization of PA are crucial for understanding its roles in cellular processes. Below are summaries of common experimental protocols.
Quantification of Total Phosphatidic Acid using an Enzymatic Assay
This method provides a quantitative measure of total PA in a sample.[19][20]
Principle: Lipase (B570770) hydrolyzes PA to glycerol-3-phosphate, which is then oxidized to produce hydrogen peroxide. The hydrogen peroxide reacts with a fluorometric probe to generate a fluorescent signal that is proportional to the amount of PA.[20]
Methodology:
-
Lipid Extraction: Extract total lipids from cell or tissue samples using a suitable method, such as the Bligh-Dyer method.
-
Sample Preparation: Dry the extracted lipids and resuspend them in an appropriate assay buffer.
-
Lipase Digestion: Incubate the lipid samples with lipase to hydrolyze PA to glycerol-3-phosphate.
-
Oxidation and Detection: Add glycerol-3-phosphate oxidase and a fluorometric probe. The resulting fluorescence is measured using a microplate reader.
-
Quantification: Determine the PA concentration by comparing the sample's fluorescence to a standard curve generated with known concentrations of PA.
Caption: Workflow for enzymatic quantification of PA.
Analysis of Phosphatidic Acid Species by Mass Spectrometry
This lipidomics approach allows for the identification and quantification of different molecular species of PA based on their fatty acyl chain composition.[21]
Principle: Lipids are extracted from subcellular fractions, separated by chromatography, and then ionized and detected by a mass spectrometer. The mass-to-charge ratio of the ions allows for the identification and quantification of individual PA species.
Methodology:
-
Subcellular Fractionation: Isolate specific organelles (e.g., plasma membrane, endoplasmic reticulum) from cell cultures.
-
Lipid Extraction: Perform lipid extraction from the isolated fractions.
-
Chromatographic Separation: Separate the different lipid classes using high-performance liquid chromatography (HPLC).[22]
-
Mass Spectrometry Analysis: Analyze the eluting lipids using tandem mass spectrometry (MS/MS) to identify and quantify the different PA species.
Caption: Workflow for mass spectrometry-based analysis of PA species.
Conclusion
The study of phosphatidic acid is a dynamic field with significant implications for understanding cellular signaling and developing novel therapeutic strategies. The choice of which PA species to investigate and the experimental methods employed will depend on the specific research question. While endogenously produced PA is a complex mixture of different molecular species, the use of synthetic PAs with defined acyl chains provides a powerful tool for dissecting the specific roles of these important signaling lipids in a controlled in vitro environment. A thorough understanding of the different sources and characteristics of PA is essential for researchers and drug development professionals working in this area.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Phosphatidic acid - Wikipedia [en.wikipedia.org]
- 3. Phosphatidic acid: an emerging versatile class of cellular mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diacylglycerol and phosphatidate generated by phospholipases C and D, respectively, have distinct fatty acid compositions and functions. Phospholipase D-derived diacylglycerol does not activate protein kinase C in porcine aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. Diacylglycerol Kinases as Sources of Phosphatidic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diacylglycerol Kinases and Its Role in Lipid Metabolism and Related Diseases [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The lysophosphatidic acid acyltransferases (acylglycerophosphate acyltransferases) family: one reaction, five enzymes, many roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The structure and functions of human lysophosphatidic acid acyltransferases [imrpress.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. caymanchem.com [caymanchem.com]
- 15. Signaling functions of phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The structure and functions of human lysophosphatidic acid acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 1,2-Dioleoyl-sn-glycero-3-phosphate, sodium salt I CAS#: 108392-02-5 I anionic lipid I InvivoChem [invivochem.com]
- 18. creative-biostructure.com [creative-biostructure.com]
- 19. foodsci.rutgers.edu [foodsci.rutgers.edu]
- 20. cellbiolabs.com [cellbiolabs.com]
- 21. A Lipidomics Approach to Measure Phosphatidic Acid Species in Subcellular Membrane Fractions Obtained from Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Comparative Analysis of Phosphatidic Acid (PA) Cross-reactivity with Other Signaling Lipids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the signaling lipid Phosphatidic Acid (PA) and its potential for cross-reactivity with other key signaling lipids. While this document focuses on the general properties of PA due to the limited specific data on "Pic1 PA," the principles and methodologies described herein are applicable for assessing the cross-reactivity of any specific PA analog.
Phosphatidic acid is a fundamental signaling lipid involved in a multitude of cellular processes, including cell growth, proliferation, and stress responses.[1][2] Its efficacy as a signaling molecule is tightly regulated by its interactions with specific protein effectors and its interplay with other lipids within cellular membranes.[3] Understanding the binding specificity of PA is therefore critical for the development of targeted therapeutics.
Quantitative Comparison of Signaling Lipid Interactions
The binding affinity and specificity of signaling lipids are crucial determinants of their biological function. Below is a comparative table summarizing the typical interaction profiles of PA and other common signaling lipids. This table serves as a template for evaluating the cross-reactivity of a specific PA analog like this compound.
| Signaling Lipid | Key Protein Effectors | Typical Binding Affinity (Kd) | Known Cross-reactivity/Interference |
| Phosphatidic Acid (PA) | mTOR, Raf-1 kinase, Protein Phosphatase-1 (PP1)[4][5][6] | Low nM to µM range[5] | Can show some electrostatic-based interaction with binding sites for other anionic lipids like Phosphatidylserine (PS). Specificity is often conferred by a combination of charge and the unique small headgroup of PA.[1] |
| Phosphatidylinositol (PI) & its phosphates (PIPs) | PI3K, Akt/PKB, PLC | High nM to low µM range | Specificity is generally high for the distinct phosphorylation states of the inositol (B14025) headgroup. However, some promiscuity can be observed with proteins that have broad polybasic binding motifs. |
| Diacylglycerol (DAG) | Protein Kinase C (PKC), RasGRP | µM range | Primarily interacts with C1 domains. Its function is tightly linked to its precursor, PIP2, and its metabolic product, PA.[7] |
| Phosphatidylserine (PS) | Akt, PKC, Annexin V | µM range | Often functions as a general indicator of the inner leaflet of the plasma membrane. Its negative charge can lead to non-specific electrostatic interactions with protein binding sites intended for other anionic lipids.[1] |
| Lysophosphatidic Acid (LPA) | LPA receptors (LPAR1-6) | Low nM range | Acts primarily through G-protein coupled receptors on the cell surface. Its signaling is distinct from the intracellular actions of PA.[6] |
Experimental Protocols for Assessing Lipid Cross-reactivity
Accurate determination of lipid-binding specificity requires robust experimental methodologies. The following are standard protocols used in the field.
Liposome Co-sedimentation Assay
This technique is used to assess the binding of a protein to different lipid species incorporated into liposomes.
-
Liposome Preparation:
-
Prepare lipid mixtures in chloroform, including a primary lipid (e.g., PC) and the signaling lipid of interest (e.g., PA, PS, PIPs) at a specific molar percentage.
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin film.
-
Hydrate the lipid film in a suitable buffer (e.g., HEPES-buffered saline) to form multilamellar vesicles.
-
Create small unilamellar vesicles (SUVs) by sonication or extrusion through a polycarbonate membrane.
-
-
Binding Assay:
-
Incubate the purified protein of interest with the prepared liposomes at room temperature for a defined period (e.g., 30 minutes).
-
Pellet the liposomes by ultracentrifugation.
-
Carefully separate the supernatant (containing unbound protein) from the pellet (containing liposome-bound protein).
-
Analyze both fractions by SDS-PAGE and Coomassie blue staining or Western blotting to quantify the amount of bound protein.
-
Surface Plasmon Resonance (SPR)
SPR provides real-time quantitative data on the binding kinetics and affinity between a protein and a lipid surface.
-
Sensor Chip Preparation:
-
Liposomes containing the lipid of interest are prepared as described above.
-
The liposomes are immobilized on a sensor chip (e.g., an L1 chip) to form a lipid bilayer.
-
-
Binding Analysis:
-
A solution containing the purified protein (analyte) is flowed over the sensor chip surface.
-
The binding of the protein to the lipid surface is detected as a change in the refractive index, measured in resonance units (RU).
-
Association and dissociation kinetics are monitored in real-time.
-
The equilibrium dissociation constant (Kd) is calculated from the kinetic data to determine binding affinity.
-
Protein-Lipid Overlay Assay (Lipid Strips)
This is a qualitative method to screen for the lipid-binding specificity of a protein.
-
Procedure:
-
Commercially available nitrocellulose membranes spotted with a range of different signaling lipids are used.
-
The membrane is blocked to prevent non-specific binding.
-
The membrane is incubated with the protein of interest, which may be tagged (e.g., with GST or His) for detection.
-
After washing, the bound protein is detected using a specific antibody and a chemiluminescent substrate.
-
The spots corresponding to the lipids the protein binds to will be visualized.
-
Visualizing Signaling Pathways and Workflows
Phosphatidic Acid Signaling Pathway
The following diagram illustrates the central role of PA in cellular signaling cascades, highlighting its production, conversion, and downstream effects.
Caption: Phosphatidic Acid (PA) signaling cascade.
Experimental Workflow for Cross-reactivity Analysis
This diagram outlines a logical workflow for assessing the cross-reactivity of a PA analog.
Caption: Workflow for lipid cross-reactivity analysis.
References
- 1. The molecular recognition of phosphatidic acid by an amphipathic helix in Opi1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphatidic Acid Signaling and Function in Nuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein–Phospholipid Interaction Motifs: A Focus on Phosphatidic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tight binding inhibition of protein phosphatase-1 by phosphatidic acid. Specificity of inhibition by the phospholipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a novel phosphatidic acid binding domain in protein phosphatase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphatidic acid signaling to mTOR: Signals for the survival of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Classical Complement Pathway Inhibitors: Pic1 PA vs. Sutimlimab
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The classical pathway of the complement system is a critical component of the innate immune response, but its dysregulation is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases. Consequently, the development of specific inhibitors of this pathway is a significant area of therapeutic research. This guide provides a comparative overview of two distinct inhibitors of the classical complement pathway: Pic1 PA, a peptide-based inhibitor, and Sutimlimab, a monoclonal antibody.
It is important to note that the initial query referred to "this compound" as an "activator." However, based on scientific literature, this compound is a potent inhibitor of the classical complement pathway. This guide will therefore compare the inhibitory properties of this compound with an alternative inhibitor, Sutimlimab.
Mechanism of Action and Targeting
This compound is a 15-amino-acid peptide that inhibits the classical complement pathway at its initiation step. It specifically binds to the collagen-like region of C1q, the recognition molecule of the C1 complex. This binding is thought to functionally disrupt the interaction between C1q and its associated serine proteases, C1r and C1s, thereby preventing their autoactivation and the subsequent cascade of complement activation.[1]
Sutimlimab is a humanized monoclonal antibody of the IgG4 subclass. It also inhibits the classical complement pathway at the C1 complex, but through a different mechanism. Sutimlimab specifically targets and binds to C1s, one of the serine proteases of the C1 complex. By binding to C1s, Sutimlimab directly blocks its enzymatic activity, preventing the cleavage of its substrates, C4 and C2, and thus halting the progression of the classical pathway.[2][3][4] This targeted inhibition leaves the alternative and lectin pathways of the complement system intact.[2]
Comparative Analysis of Inhibitory Potency
| Inhibitor | Type | Target | Reported Potency |
| This compound | Peptide | C1q (Collagen-like region) | Binding Affinity (KD): 33.3 nM (for intact C1q)[5] |
| Sutimlimab | Monoclonal Antibody | C1s | Functional Inhibition: >90% inhibition of the classical pathway. Concentrations >20 μg/mL are highly effective in blocking C3 and C4 activation.[6] |
Signaling Pathway Diagrams
Below are diagrams illustrating the classical complement pathway and the points of inhibition for this compound and Sutimlimab, generated using the DOT language.
Caption: The classical complement pathway is initiated by the C1 complex, leading to a cascade of enzymatic cleavages and the formation of the Membrane Attack Complex.
Caption: this compound disrupts the C1 complex by binding to the collagen-like region of C1q, while Sutimlimab directly inhibits the enzymatic activity of C1s.
Experimental Protocols
The potency of these inhibitors is typically assessed using hemolytic assays, which measure the ability of the classical complement pathway to lyse antibody-sensitized red blood cells.
CH50 Hemolytic Assay for this compound Activity
This assay is a common method to assess the functional activity of the classical complement pathway.
Objective: To determine the inhibitory effect of this compound on classical complement pathway-mediated hemolysis.
Materials:
-
Human serum (as a source of complement)
-
Antibody-sensitized sheep red blood cells (SRBCs)
-
Veronal buffered saline (VBS) containing Ca²⁺ and Mg²⁺ (GVB²⁺)
-
This compound peptide at various concentrations
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Reconstitute and wash SRBCs. Sensitize the SRBCs by incubating them with an optimal concentration of anti-sheep red blood cell antibody (hemolysin).
-
Prepare serial dilutions of this compound in GVB²⁺.
-
-
Assay Setup:
-
In a 96-well plate, add a constant volume of human serum (e.g., 20% final concentration) to each well.
-
Add the various dilutions of this compound to the wells. Include a control with no inhibitor.
-
Add the sensitized SRBC suspension to all wells.
-
For 100% lysis control, add distilled water to SRBCs. For a blank (spontaneous lysis), add buffer instead of serum.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes to allow for complement-mediated lysis.
-
-
Measurement:
-
Data Analysis:
-
Calculate the percentage of hemolysis for each this compound concentration relative to the 100% lysis control, after subtracting the spontaneous lysis.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of hemolysis).
-
Classical Pathway Inhibition Assay for Sutimlimab
A similar hemolytic assay can be used to determine the potency of Sutimlimab.
Objective: To quantify the inhibition of the classical complement pathway by Sutimlimab.
Materials:
-
Normal human serum (NHS) as a source of complement
-
Antibody-sensitized sheep erythrocytes (EA)
-
Sutimlimab at various concentrations
-
Appropriate buffers and controls
Procedure:
-
Assay Setup:
-
Serially dilute Sutimlimab to the desired concentrations.
-
In a microtiter plate, incubate the antibody-sensitized sheep erythrocytes with a low concentration of normal human serum (e.g., 1%) in the presence of the various concentrations of Sutimlimab.[9]
-
-
Incubation:
-
Incubate the plate to allow for complement activation and cell lysis.
-
-
Measurement:
-
Measure the extent of hemolysis by determining the amount of hemoglobin released into the supernatant via spectrophotometry.
-
-
Data Analysis:
-
Determine the concentration of Sutimlimab required to inhibit 50% of the hemolytic activity (IC50).
-
Summary and Conclusion
This compound and Sutimlimab represent two distinct and potent approaches to inhibiting the classical complement pathway.
-
This compound , a peptide inhibitor, offers the advantage of being a smaller molecule, which may have different pharmacokinetic and pharmacodynamic properties compared to a large antibody. Its mechanism of disrupting the C1 complex by targeting the collagen-like region of C1q is a novel approach.
-
Sutimlimab , a monoclonal antibody, demonstrates high specificity and potent inhibition of C1s. Its clinical efficacy in treating cold agglutinin disease, a condition driven by classical pathway-mediated hemolysis, has been established.[10]
The choice between these or other inhibitors for therapeutic development will depend on the specific disease indication, desired pharmacological profile, and route of administration. The data and methodologies presented in this guide provide a foundational understanding for researchers and drug development professionals working to harness the therapeutic potential of classical complement pathway inhibition.
References
- 1. Frontiers | Peptide Inhibitor of Complement C1, a Novel Suppressor of Classical Pathway Activation: Mechanistic Studies and Clinical Potential [frontiersin.org]
- 2. Complement C1s inhibition with sutimlimab results in durable response in cold agglutinin disease: CARDINAL study 1-year interim follow-up results | Haematologica [haematologica.org]
- 3. youtube.com [youtube.com]
- 4. Sutimlimab for Cold Agglutinin Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Inhibitor of Complement C1 (PIC1) Rapidly Inhibits Complement Activation after Intravascular Injection in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sutimlimab for the Treatment of Cold Agglutinin Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring the 50% Haemolytic Complement (CH50) Activity of Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.yizimg.com [file.yizimg.com]
- 9. Classical Pathway of Hemolytic Assay Protocol - Creative Biolabs [creative-biolabs.com]
- 10. Sutimlimab in Cold Agglutinin Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Investigating PICK1: Specialized Assays Versus Conventional Protein Analysis Methods
For Researchers, Scientists, and Drug Development Professionals
The study of protein function and interaction is paramount in biological research and drug development. While conventional methods provide a broad overview of the proteome, the increasing need for targeted investigation has led to the development of protein-specific assays. This guide provides an objective comparison between the use of specialized assays for the "Protein Interacting with C Kinase 1" (PICK1) and conventional protein analysis techniques. This comparison is supported by experimental data and detailed methodologies to assist researchers in selecting the most appropriate approach for their studies.
Introduction to PICK1
PICK1 is a scaffolding protein that plays a crucial role in the trafficking of various membrane proteins, most notably the AMPA receptors, which are critical for synaptic plasticity. It contains a PDZ domain for protein-protein interactions and a BAR domain that facilitates binding to lipid membranes, including those containing phosphatidic acid (PA). Due to its involvement in neurological pathways, PICK1 is a significant target in neuroscience and drug discovery.
Quantitative Data Comparison
The following table summarizes the quantitative performance of PICK1-specific assays against conventional methods in key areas of protein analysis.
| Parameter | PICK1 ELISA Kit | Conventional Methods (e.g., Western Blot, Mass Spectrometry) |
| Sensitivity | High (typically in the ng/mL range) | Variable (Western Blot: ng to µg; Mass Spec: fmol to amol) |
| Specificity | High (utilizes specific antibody pairs) | Variable (dependent on antibody quality for WB; high for MS) |
| Throughput | High (96-well plate format is common) | Low to Medium (WB is low; MS can be higher with automation) |
| Time to Result | Fast (typically 2-4 hours) | Slow (WB: 1-2 days; MS: days to weeks including sample prep) |
| Quantitative Accuracy | High (designed for quantification) | Semi-quantitative (WB); High (MS with proper standards) |
| Cost per Sample | Moderate | Variable (WB is lower; MS is significantly higher) |
| Expertise Required | Low | Moderate (WB); High (MS) |
Experimental Protocols
PICK1-Specific Assay: Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the general steps for a sandwich ELISA, a common format for commercially available PICK1 ELISA kits.
Methodology:
-
Coating: A 96-well microplate is pre-coated with a capture antibody specific for PICK1.
-
Sample Incubation: Standards and samples (e.g., cell lysates, tissue homogenates) are added to the wells. PICK1 protein present in the sample binds to the capture antibody.
-
Washing: The plate is washed to remove unbound substances.
-
Detection Antibody Incubation: A biotinylated detection antibody, also specific for PICK1, is added. This antibody binds to a different epitope on the captured PICK1 protein.
-
Washing: The plate is washed to remove unbound detection antibody.
-
Enzyme Conjugate Incubation: Streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody.
-
Washing: The plate is washed to remove unbound enzyme conjugate.
-
Substrate Addition: A substrate solution (e.g., TMB) is added. The HRP enzyme catalyzes a color change.
-
Stopping the Reaction: A stop solution is added to terminate the reaction.
-
Data Acquisition: The optical density is measured using a microplate reader at a specific wavelength. The concentration of PICK1 in the samples is determined by comparing their absorbance to the standard curve.
Conventional Method: Western Blot
This protocol describes the conventional method for detecting PICK1 protein in a sample.
Methodology:
-
Sample Preparation: Proteins are extracted from cells or tissues using lysis buffers. The total protein concentration is determined.
-
SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to PICK1.
-
Washing: The membrane is washed to remove unbound primary antibody.
-
Secondary Antibody Incubation: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Washing: The membrane is washed to remove unbound secondary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, which reacts with the HRP to produce light.
-
Data Acquisition: The light signal is captured using X-ray film or a digital imager. The intensity of the band corresponding to PICK1 provides a semi-quantitative measure of its abundance.
Visualizations
PICK1 Signaling Pathway in AMPA Receptor Trafficking
The following diagram illustrates the role of PICK1 in the endocytosis of AMPA receptors, a key process in synaptic plasticity.
Experimental Workflow: PICK1 ELISA vs. Western Blot
This diagram compares the major steps and timeframes of a PICK1 ELISA and a conventional Western Blot.
Logical Relationship: Method Selection Guide
This diagram provides a logical flow for choosing between a PICK1-specific assay and a conventional method based on experimental goals.
A Head-to-Head Comparison of Phosphatidic Acid (PA) Detection Kits for Researchers
For researchers, scientists, and drug development professionals investigating the pivotal role of phosphatidic acid (PA) in cellular signaling, selecting the right detection kit is crucial for generating accurate and reproducible data. This guide provides an objective comparison of commercially available fluorometric PA detection kits, focusing on their performance characteristics, experimental protocols, and underlying assay principles.
Performance Comparison of PA Detection Kits
The following table summarizes the key quantitative performance metrics of leading PA detection kits from various manufacturers. This allows for a direct comparison of their sensitivity, assay range, and specificity.
| Feature | Cell Biolabs Total Phosphatidic Acid Assay Kit | Cayman Chemical Total Phosphatidic Acid Fluorometric Assay Kit | Abcam Phosphatidic Acid Assay Kit (Fluorometric) | AffiGEN PicoProbe™ Phosphatidic Acid Assay Kit (Fluorometric) |
| Catalog # | MET-5019 | 700240 | ab273335 | AFG-BV-0566 |
| Assay Principle | Coupled enzymatic fluorometric assay | Coupled enzymatic fluorometric assay | Enzymatic fluorometric assay | Enzymatic fluorometric assay |
| Detection Method | Fluorescence (Ex/Em = 530-560/585-595 nm) | Fluorescence (Ex/Em = 530-540/585-595 nm) | Fluorescence (Ex/Em = 535/587 nm) | Fluorescence (Ex/Em = 535/587 nm) |
| Sensitivity | ~5 µM | Not explicitly stated | As low as 40 pmol per well | Not explicitly stated |
| Assay Range | 0 µM – 250 µM | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Specificity | Measures total phosphatidic acid, including lysophosphatidic acid (LPA).[1] | Measures total PA, including any LPA present.[2] | Specific to PA; interference of less than 20% from equimolar amounts of phosphatidylcholine (PC), phosphatidylinositol (PI), and cardiolipin (B10847521) (CL). | Not explicitly stated |
| Sample Type | Cell and tissue lysates | Cellular lipids | Cell and tissue lysates | Cell and/or tissue lipid extracts |
Experimental Principles and Workflows
The majority of commercially available PA detection kits utilize a coupled enzymatic reaction that results in a fluorescent signal proportional to the amount of PA in the sample.
General Experimental Workflow
The general workflow for these kits involves lipid extraction from the sample, followed by the enzymatic reaction and fluorescence detection.
A generalized workflow for fluorometric detection of phosphatidic acid.
Detailed Experimental Protocols
Lipid Extraction (General Protocol):
A common method for lipid extraction, as suggested by several kit manuals, is a modification of the Folch method:
-
Homogenize cell or tissue samples in an appropriate buffer.
-
Add a chloroform/methanol mixture to the homogenate to precipitate proteins and extract lipids into the organic phase.
-
Centrifuge to separate the organic and aqueous phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract, typically under a stream of nitrogen or using a speed vacuum.
-
Resuspend the dried lipid pellet in the assay buffer provided with the kit.
Enzymatic Reaction and Detection:
-
Cell Biolabs and Cayman Chemical Kits: These kits employ a similar two-step enzymatic reaction. First, lipase (B570770) hydrolyzes PA (and LPA) to glycerol-3-phosphate.[1][2] Next, glycerol-3-phosphate oxidase (GPO) oxidizes glycerol-3-phosphate, producing hydrogen peroxide (H₂O₂).[1][2] The H₂O₂ then reacts with a fluorometric probe in the presence of horseradish peroxidase (HRP) to generate a highly fluorescent product.[1][2] The fluorescence is measured using a microplate reader at the recommended excitation and emission wavelengths.
-
Abcam Kit: This kit utilizes a "PA Converter" enzyme to hydrolyze PA, forming an intermediate.[3] This intermediate then reacts with a developer and enzyme mix to convert a non-fluorescent probe into a fluorescent product.[3] The kit's specificity for PA over other phospholipids (B1166683) like PC, PI, and cardiolipin is a noted feature.
Phosphatidic Acid in Cellular Signaling
Phosphatidic acid is a critical lipid second messenger involved in a multitude of cellular processes, including cell growth, proliferation, and survival. It exerts its effects by recruiting and activating various downstream effector proteins. Two well-characterized signaling pathways regulated by PA are the mTOR and Raf-1 kinase pathways.
Simplified signaling pathway of Phosphatidic Acid (PA).
Concluding Remarks
The choice of a phosphatidic acid detection kit should be guided by the specific requirements of the research, including the expected concentration of PA in the samples, the required level of specificity, and the available laboratory equipment. Kits from Cell Biolabs and Cayman Chemical offer a straightforward approach for measuring total PA and LPA. The Abcam kit provides the advantage of higher specificity for PA, which may be crucial for studies where discrimination from other phospholipids is necessary. While detailed performance data for the AffiGEN kit is limited in publicly available resources, it presents another option for researchers. It is always recommended to consult the manufacturer's latest product documentation for the most up-to-date information and to perform initial validation experiments to ensure the chosen kit performs optimally with the specific experimental samples and conditions.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
